Formamide, N-(2-methylphenyl)-
Description
The exact mass of the compound Formamide, N-(2-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406128. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Formamide, N-(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)9-6-10/h2-6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTLGJAARBNQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059108 | |
| Record name | Formamide, N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-69-9 | |
| Record name | N-(2-Methylphenyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamide, N-(2-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Tolylformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Tolylformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N-(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-methylformanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N-(o-tolyl)formamide
Introduction
N-(o-tolyl)formamide, with the CAS number 94-69-9, is an organic compound of interest in various fields of chemical research and development. Its structure, featuring a formamide group attached to an o-tolyl substituent, imparts specific physicochemical characteristics that are crucial for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the known physical properties of N-(o-tolyl)formamide and details robust experimental protocols for the determination of key characteristics that are not yet extensively documented in the literature. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a thorough understanding and utilization of this compound.
Core Physical Properties of N-(o-tolyl)formamide
A summary of the key physical properties of N-(o-tolyl)formamide is presented in the table below. These values have been compiled from various chemical data sources and provide a foundational understanding of the compound's physical nature.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| Appearance | Slightly beige powder to crystal | |
| Melting Point | 58-62 °C | |
| Boiling Point | 287-289 °C | |
| Density | 1.086 g/cm³ | |
| Water Solubility | log10WS = -1.92 (Calculated) | |
| Octanol-Water Partition Coefficient (logP) | 2.213 (Calculated) |
Experimental Determination of Physical Properties
To supplement the existing data, this section provides detailed, field-proven methodologies for the experimental determination of solubility and the acquisition of spectral data for N-(o-tolyl)formamide. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Solubility Profile Determination
Understanding the solubility of N-(o-tolyl)formamide in a range of common laboratory solvents is critical for its handling, reaction setup, and purification. The following protocol outlines a reliable method for qualitative and semi-quantitative solubility assessment.
Principle: The solubility of a solid in a solvent is determined by incrementally adding the solid to a fixed volume of the solvent at a constant temperature until saturation is reached. Visual observation of dissolution provides a qualitative assessment, which can be followed by gravimetric analysis for a semi-quantitative result.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of N-(o-tolyl)formamide.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh approximately 100 mg of N-(o-tolyl)formamide.
-
Measure 1 mL of the desired solvent (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, chloroform) into a clean, dry vial.
-
-
Execution:
-
Add a small, precisely weighed portion (e.g., 10 mg) of N-(o-tolyl)formamide to the solvent.
-
Stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).
-
Visually inspect the solution. If the solid has completely dissolved, proceed to the next addition.
-
Continue adding small, weighed portions of the solid until it no longer dissolves, and a saturated solution with excess solid is obtained.
-
-
Analysis:
-
Qualitative: Based on the amount of solid added before saturation, classify the solubility as:
-
Very Soluble: > 100 mg/mL
-
Freely Soluble: 10 - 100 mg/mL
-
Soluble: 1 - 10 mg/mL
-
Sparingly Soluble: 0.1 - 1 mg/mL
-
Slightly Soluble: 0.01 - 0.1 mg/mL
-
Very Slightly Soluble: < 0.01 mg/mL
-
-
Semi-Quantitative (Optional):
-
Carefully filter the saturated solution to remove the excess solid.
-
Evaporate the solvent from a known volume of the filtrate under reduced pressure.
-
Weigh the remaining solid residue to determine the mass of dissolved solute per volume of solvent.
-
-
Causality of Experimental Choices: The use of small, incremental additions of the solid allows for a more accurate determination of the saturation point. Maintaining a constant temperature is crucial as solubility is temperature-dependent. Vigorous stirring ensures that the system reaches equilibrium.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of N-(o-tolyl)formamide. The following sections detail the standard protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing structural information.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of N-(o-tolyl)formamide. For ¹³C NMR, a larger sample of 20-50 mg is recommended.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Chloroform-d is a good starting choice due to its ability to dissolve a wide range of organic compounds.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient for routine analysis.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
-
Identify the chemical shifts (δ) of all peaks in both ¹H and ¹³C spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Causality of Experimental Choices: The use of deuterated solvents is essential to avoid large solvent signals that would overwhelm the analyte signals. Shimming is a critical step to maximize spectral resolution by minimizing magnetic field inhomogeneities.
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. An FTIR spectrum is a plot of infrared intensity versus wavenumber, where absorption bands indicate the presence of specific functional groups.
Experimental Workflow for FTIR Analysis (ATR Method)
Caption: Workflow for FTIR analysis using the ATR technique.
Step-by-Step Protocol (using Attenuated Total Reflectance - ATR):
-
Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
-
Sample Analysis:
-
Place a small amount of N-(o-tolyl)formamide powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum should be analyzed for characteristic absorption bands. For N-(o-tolyl)formamide, key expected absorptions include:
-
N-H stretch (around 3300 cm⁻¹)
-
C-H stretches (aromatic and methyl, around 3100-2850 cm⁻¹)
-
C=O stretch (amide I band, around 1680-1650 cm⁻¹)
-
N-H bend and C-N stretch (amide II band, around 1550 cm⁻¹)
-
C=C stretches (aromatic, around 1600-1450 cm⁻¹)
-
-
Causality of Experimental Choices: The ATR technique is often preferred for solid samples as it requires minimal sample preparation compared to methods like KBr pellets.[2] Collecting a background spectrum is crucial for obtaining a clean spectrum of the sample by removing interfering signals.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Principle: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis.
Step-by-Step Protocol (using Electrospray Ionization - ESI):
-
Sample Preparation:
-
Dissolve a small amount (sub-milligram) of N-(o-tolyl)formamide in a solvent suitable for ESI-MS, such as methanol or acetonitrile.
-
Dilute the solution to a final concentration in the low µg/mL to ng/mL range.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode. The molecular ion is expected to be observed as [M+H]⁺ at m/z 136.17 or as the sodium adduct [M+Na]⁺.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Causality of Experimental Choices: ESI is a soft ionization technique suitable for polar molecules like amides, often resulting in a prominent molecular ion peak with minimal fragmentation, which simplifies spectral interpretation. Proper sample dilution is critical to avoid detector saturation and ion suppression effects.
Conclusion
This technical guide provides a consolidated source of the known physical properties of N-(o-tolyl)formamide and offers detailed, actionable protocols for the determination of its solubility and for its comprehensive spectroscopic characterization. By grounding these methodologies in established scientific principles and providing clear, step-by-step instructions, this document aims to empower researchers, scientists, and drug development professionals to confidently and accurately work with this compound. The provided workflows and protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data, which is paramount for advancing scientific research and development.
References
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Chemical Point UG. 2-METHYLFORMANILIDE 94-69-9, Purity 96%. [Link]
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ChemBK. N-FORMYL-O-TOLUIDIDE. [Link]
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Cheméo. Chemical Properties of Formamide, N-(2-methylphenyl)- (CAS 94-69-9). [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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"Formamide, N-(2-methylphenyl)-" molecular weight and formula
An In-Depth Technical Guide to Formamide, N-(2-methylphenyl)-
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Formamide, N-(2-methylphenyl)-, also known as N-(o-tolyl)formamide. We will delve into its fundamental properties, synthesis methodologies, chemical behavior, and applications, providing a robust framework for its effective and safe utilization in a laboratory setting.
Core Molecular Attributes and Physicochemical Properties
Formamide, N-(2-methylphenyl)- (CAS No. 94-69-9) is a secondary amide derivative of formamide.[1] Structurally, it is characterized by a formyl group attached to the nitrogen atom of 2-methylaniline (o-toluidine).[1] This substitution of a 2-methylphenyl group onto the formamide nitrogen imparts specific steric and electronic characteristics that are pivotal to its reactivity and physical properties.[1] The interplay between the amide functional group and the substituted aromatic ring dictates its chemical behavior, allowing the amide to participate in nucleophilic reactions and the aromatic ring to undergo electrophilic substitution.[1]
Below is a summary of its key physicochemical properties, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO | [1][2][3] |
| Molecular Weight | 135.16 g/mol | [1][2][3] |
| IUPAC Name | N-(2-methylphenyl)formamide | [3] |
| CAS Number | 94-69-9 | [3] |
| Synonyms | 2'-Methylformanilide, N-Formyl-o-toluidine, N-o-Tolylformamide | [3] |
| SMILES | CC1=CC=CC=C1NC=O | [3] |
| InChI Key | ZXTLGJAARBNQGK-UHFFFAOYSA-N | [3] |
| Heavy Atom Count | 10 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis and Reaction Mechanism
The primary and most direct method for synthesizing N-(2-methylphenyl)formamide is the formylation of 2-methylaniline.[1] This reaction can be performed using various protocols, including acid-catalyzed methods which enhance the electrophilicity of the formylating agent.[1] The choice of reaction conditions is critical for optimizing yield and purity by minimizing the formation of byproducts.[1]
General Reaction Scheme
The overall transformation involves the reaction of 2-methylaniline with a formylating agent, typically formic acid or a derivative, to yield the corresponding N-substituted formamide.
Caption: General workflow for the synthesis of N-(2-methylphenyl)formamide.
Exemplary Experimental Protocol: Acid-Catalyzed Formylation
The following protocol describes a standard laboratory procedure for the synthesis of N-(2-methylphenyl)formamide.
Materials:
-
2-methylaniline (o-toluidine)
-
Formic acid (≥95%)
-
Toluene (or another suitable azeotroping solvent)
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: To the flask, add 2-methylaniline (1.0 eq) and formic acid (1.2 eq). Add toluene to facilitate azeotropic removal of water.
-
Heating and Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize any excess formic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified further by recrystallization or column chromatography if necessary to achieve the desired purity, which is typically around 95%.[1]
Applications in Research and Drug Development
While N-(2-methylphenyl)formamide is primarily a research compound, its structural motifs are relevant in medicinal chemistry and organic synthesis.[1] Formamides, in general, are crucial intermediates. For instance, they can be dehydrated to form isonitriles, which are valuable reagents in multicomponent reactions like the Passerini and Ugi reactions, widely used in the construction of complex molecular scaffolds for drug discovery.
The broader class of formamides, including related solvents like N,N-dimethylformamide (DMF), are extensively used in chemical transformations.[4] Although N-(2-methylphenyl)formamide is not a common solvent, understanding the utility of the formamide group is essential. DMF, for example, is a polar aprotic solvent beneficial for reactions involving polar species, such as Sₙ2 reactions.[4] Due to its reprotoxic nature, there is significant research into finding alternatives to DMF, which could elevate the importance of other formamide derivatives in specific applications.[5][6]
Safety, Handling, and Hazard Profile
It is imperative to handle N-(2-methylphenyl)formamide with appropriate safety precautions, consistent with its hazard classification.
GHS Hazard Classification:
-
Hazard Statements:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
The following diagram outlines the logical flow for risk assessment and control when working with this compound.
Caption: A logical workflow for ensuring safety during handling and experimentation.
Conclusion
Formamide, N-(2-methylphenyl)- is a valuable chemical intermediate with well-defined properties and synthesis routes. Its utility in research is primarily as a building block for more complex molecules. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety protocols, is essential for its successful and safe application in the laboratory. This guide provides the foundational knowledge required for researchers and drug development professionals to incorporate this compound into their synthetic and research programs effectively.
References
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Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
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N-Methylformamide - Wikipedia. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
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Safety Data Sheet: Formamide - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 31, 2026, from [Link]
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Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, e202301639. ResearchGate. Retrieved January 31, 2026, from [Link]
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Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. White Rose Research Online. Retrieved January 31, 2026, from [Link]
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Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
- US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents. (n.d.). Google Patents.
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Safety data sheet - CPAChem. (2023, February 2). CPAChem. Retrieved January 31, 2026, from [Link]
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Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
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Formamide - SAFETY DATA SHEET - PENTA. (2023, April 3). PENTA. Retrieved January 31, 2026, from [Link]
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N-Methylformamide | C2H5NO | CID 31254 - PubChem. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
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Synthesis of N-methylformamide - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 31, 2026, from [Link]
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An In-Depth Spectroscopic Guide to 2-Formamidotoluene (N-o-tolylformamide)
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-Formamidotoluene (CAS No. 94-69-9), a significant chemical intermediate.[1] Intended for professionals in research and development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to the structural elucidation of this molecule. We move beyond mere data presentation to explore the causality behind spectral features, offering field-proven insights into experimental design, data interpretation, and quality assurance. Protocols are detailed as self-validating systems, grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Molecular Profile of 2-Formamidotoluene
2-Formamidotoluene, also known as N-o-tolylformamide or 2-methylformanilide, is an aromatic amide with the molecular formula C₈H₉NO.[1][2] Its structure, featuring a formyl group attached to the nitrogen of o-toluidine, presents unique spectroscopic challenges and features, most notably the phenomenon of cis-trans isomerism due to restricted rotation around the amide C-N bond. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications, from synthetic chemistry to materials science.
This guide provides an integrated analysis of the primary spectroscopic techniques used to characterize 2-Formamidotoluene, ensuring a holistic understanding of its molecular signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 2-Formamidotoluene. Both ¹H and ¹³C NMR are essential, providing a detailed map of the proton and carbon environments within the molecule. A key feature in the NMR spectra of formamides is the presence of two distinct sets of signals for some protons and carbons, arising from the slow interconversion of cis and trans rotamers at room temperature.[3]
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments. The presence of rotamers complicates the spectrum, often resulting in doubled signals for the formyl and N-H protons, and sometimes for the aromatic protons adjacent to the amide group.
Key Spectral Features:
-
Amide Proton (N-H): This proton is highly sensitive to the solvent and its conformation. It typically appears as a broad singlet or a doublet (if coupled to the formyl proton) in the downfield region (δ 8.0-9.5 ppm).
-
Formyl Proton (-CHO): The formyl proton is also conformation-dependent and often appears as two distinct signals. In one study using DMSO-d₆, these were observed as doublets at δ 9.67 ppm and δ 8.41 ppm for one isomer, indicating coupling to the N-H proton.[3]
-
Aromatic Protons (Ar-H): The four protons on the tolyl ring reside in a complex, crowded region (δ 7.0-7.5 ppm). Their specific shifts and splitting patterns are dictated by their position relative to the methyl and formamido groups.
-
Methyl Protons (-CH₃): The tolyl methyl group gives rise to a sharp singlet, typically appearing in the upfield region around δ 2.2-2.4 ppm.
Table 1: Representative ¹H NMR Data for 2-Formamidotoluene
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| Formyl Proton (cis) | ~9.67 | Doublet | ~11.0 | Data reflects isomerism observed in DMSO-d₆.[3] |
| Amide Proton | ~9.51 | Singlet | - | May appear as a broad singlet. |
| Formyl Proton (trans) | ~8.41 | Doublet | ~11.0 | Data reflects isomerism observed in DMSO-d₆.[3] |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | - | Complex region with overlapping signals. |
| Methyl Protons | ~2.30 | Singlet | - | Characteristic sharp signal for the tolyl methyl group. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. Like ¹H NMR, the spectrum can be influenced by the presence of rotamers, particularly affecting the carbonyl carbon and the aromatic carbons nearest the substituent.
Key Spectral Features:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield (δ 160-165 ppm).
-
Aromatic Carbons (Ar-C): The six aromatic carbons typically resonate in the δ 120-140 ppm range. The carbon bearing the formamido group (C1) and the carbon bearing the methyl group (C2) are distinguished from the C-H aromatic carbons.
-
Methyl Carbon (-CH₃): The methyl carbon is the most shielded, found in the upfield region of the spectrum (δ 17-20 ppm).
Experimental Protocol: NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-Formamidotoluene.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of 2-Formamidotoluene and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Rationale: DMSO-d₆ is often preferred for amides as it slows the exchange of the N-H proton, allowing its observation and coupling.[3]
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Two-dimensional NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.[4][5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within 2-Formamidotoluene. The spectrum is characterized by strong absorptions corresponding to the vibrations of the amide linkage and the aromatic ring.
Key Spectral Features:
-
N-H Stretch: A moderate to sharp peak typically appears around 3300-3250 cm⁻¹. Its position and shape can indicate the extent of hydrogen bonding in the solid state.
-
Aromatic C-H Stretch: Weak to medium bands are observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands corresponding to the methyl group appear just below 3000 cm⁻¹.
-
Amide I Band (C=O Stretch): This is one of the most intense and characteristic peaks in the spectrum, found in the range of 1680-1650 cm⁻¹. Its exact frequency is sensitive to the molecular environment and hydrogen bonding.
-
Amide II Band (N-H Bend & C-N Stretch): This strong band is typically found near 1550-1520 cm⁻¹.
-
Aromatic C=C Bending: Several bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
-
Out-of-Plane (OOP) C-H Bending: Strong bands in the 800-700 cm⁻¹ region can help confirm the substitution pattern of the aromatic ring.
Table 2: Principal IR Absorption Bands for 2-Formamidotoluene
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3250 | Medium, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Amide I (C=O Stretch) | 1680 - 1650 | Strong |
| Amide II (N-H Bend) | 1550 - 1520 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-H Out-of-Plane Bend | 800 - 740 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Objective: To obtain a high-quality IR spectrum of solid 2-Formamidotoluene.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid 2-Formamidotoluene powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. Rationale: Good contact is essential for achieving a strong, high-quality signal.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan. Label the significant peaks for analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For 2-Formamidotoluene, with a nominal molecular weight of 135.16 g/mol , the molecular ion peak is a key identifier.[6]
Key Spectral Features:
-
Molecular Ion Peak [M]⁺•: The spectrum should show a clear peak at an m/z (mass-to-charge ratio) of 135, corresponding to the intact molecule that has lost one electron.
-
Key Fragments: The fragmentation of the molecular ion is predictable and provides confirmation of the structure. Common fragmentation pathways for aromatic amides include:
-
Loss of a formyl radical (-•CHO): This results in a fragment at m/z 106, corresponding to the o-toluidine radical cation.
-
Loss of carbon monoxide (-CO): Cleavage and rearrangement can lead to the loss of CO, producing a fragment at m/z 107.
-
Formation of the tropylium ion: Cleavage of the N-aryl bond can lead to the formation of the tolyl cation, which often rearranges to the very stable tropylium ion at m/z 91.
-
Visualization of Key Fragmentation Pathways
Below is a logical diagram illustrating the primary fragmentation cascade for 2-Formamidotoluene under Electron Ionization (EI) conditions.
Caption: Primary EI-MS fragmentation of 2-Formamidotoluene.
Experimental Protocol: GC-MS Analysis
Objective: To confirm the molecular weight and analyze the fragmentation pattern of 2-Formamidotoluene.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 2-Formamidotoluene (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
GC Method: Use a standard capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C. Rationale: This temperature gradient ensures the compound elutes as a sharp peak without thermal decomposition.
-
MS Method: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-200.
-
Data Analysis: Identify the chromatographic peak for 2-Formamidotoluene. Analyze the corresponding mass spectrum, identifying the molecular ion peak and major fragment ions. Compare the obtained spectrum against a reference library (e.g., NIST, Wiley) for confirmation.[2]
Conclusion
The structural characterization of 2-Formamidotoluene is definitively achieved through a coordinated application of NMR, IR, and Mass Spectrometry. NMR spectroscopy confirms the precise proton and carbon framework, uniquely identifying the effects of cis-trans isomerism. IR spectroscopy provides rapid verification of essential functional groups, particularly the amide linkage. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The methodologies and data presented in this guide serve as a robust framework for the analysis of 2-Formamidotoluene, ensuring high confidence in its identity and purity for research and development applications.
References
- Wang, L., et al. (2015). Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)3 under atmospheric pressure. Royal Society of Chemistry.
- SpectraBase. (2025). N-o-tolylformamide. John Wiley & Sons, Inc.
- Royal Society of Chemistry. (2018). Supporting Information for Catalytic N-Formylation of Amines with Dimethylformamide. The Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). N-(2-Tolyl)formamide 97. Merck KGaA.
- ChemicalBook. (2024). 2-METHYLFORMANILIDE | 94-69-9. ChemicalBook.
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Nicholson, J. W., & Lindley, J. C. (2018). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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Hu, K., et al. (2013). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance. Available at: [Link]
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Discovery and history of o-Methylformanilide
An In-Depth Technical Guide to the Discovery and History of N-Formyl-o-toluidine
Introduction
N-Formyl-o-toluidine, systematically known as N-(2-methylphenyl)formamide, is an organic compound of significant historical and practical importance in synthetic chemistry.[1] While the name "o-Methylformanilide" is sometimes used, it can be ambiguous. This guide will focus on N-Formyl-o-toluidine, a key intermediate best known for its pivotal role in the Madelung indole synthesis. Its discovery and the subsequent development of its synthetic applications have been instrumental in the preparation of indoles, a class of heterocyclic compounds with widespread applications in pharmaceuticals and materials science. This document provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of N-Formyl-o-toluidine, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
| CAS Number | 94-69-9 | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 55-58 °C | [2] |
| Boiling Point | 173-175 °C at 25 mmHg | [2] |
Historical Context and Discovery: The Madelung Indole Synthesis
The history of N-Formyl-o-toluidine is intrinsically linked to the development of indole synthesis. In 1912, the German chemist Walter Madelung reported a novel method for the synthesis of substituted indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[3][4][5] This reaction, now famously known as the Madelung synthesis, utilized N-acyl-o-toluidines as starting materials.[3] Madelung's original work demonstrated the synthesis of 2-phenylindole from N-benzoyl-o-toluidine using sodium ethoxide.[3]
The significance of this discovery lies in its provision of a new route to indoles, which were and continue to be of immense interest due to their presence in a vast array of natural products and pharmacologically active compounds. The Madelung synthesis, in its essence, involves the base-catalyzed thermal cyclization of an N-acyl-o-toluidine.[3] N-Formyl-o-toluidine serves as the direct precursor to the parent indole molecule in this reaction.
The Causality Behind the Experimental Choices in the Madelung Synthesis
The choice of a strong base and high temperature in the original Madelung synthesis was a necessity driven by the reaction mechanism. The process begins with the deprotonation of both the amide nitrogen and the benzylic methyl group of the N-acyl-o-toluidine.[4] The resulting carbanion then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon to form a five-membered ring intermediate.[4] Subsequent dehydration yields the indole. The high temperatures, often ranging from 200-400 °C, were required to overcome the activation energy for the cyclization and dehydration steps.[3] The use of a strong base, such as a sodium or potassium alkoxide, was crucial for the initial deprotonation events.[3]
Caption: Workflow of the Madelung Indole Synthesis.
Synthesis of N-Formyl-o-toluidine
The most common and straightforward method for the preparation of N-Formyl-o-toluidine is the direct formylation of o-toluidine with formic acid.[2][6] This reaction is a classic example of N-acylation.
Experimental Protocol: Synthesis of N-Formyl-o-toluidine from o-Toluidine and Formic Acid
This protocol is adapted from established procedures and is designed to be a self-validating system with clear endpoints.[2]
Materials:
-
o-Toluidine
-
Formic acid (90%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-toluidine and a slight molar excess of 90% formic acid. For example, use 43 g (0.4 mol) of o-toluidine and 21 g of 90% formic acid.[6]
-
Heating: Heat the mixture on a boiling water bath for three hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, remove the reflux condenser and set up the apparatus for distillation under reduced pressure.
-
Distillation: Distill the reaction mixture under reduced pressure. Collect the fraction boiling at 173 °C.[6]
-
Product Characterization: The resulting N-Formyl-o-toluidine should be a pale yellow solid upon cooling.[2] The purity can be confirmed by melting point determination (55-58 °C) and spectroscopic analysis (NMR, IR, MS).[2]
Caption: Synthesis workflow for N-Formyl-o-toluidine.
Spectroscopic Data and Structural Elucidation
The structure of N-Formyl-o-toluidine can be unequivocally confirmed through modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of N-Formyl-o-toluidine in DMSO-d₆ show the presence of two rotational isomers (cis and trans) due to restricted rotation around the C-N amide bond.[7][8]
¹H NMR (400 MHz, DMSO-d₆): [7]
-
cis-isomer (major): δ 9.84 (s, 1H, NH), 8.57 (s, 1H, CHO), aromatic protons, 2.25 (s, 3H, CH₃).
-
trans-isomer (minor): δ 10.01 (d, 1H, NH), 8.66 (d, 1H, CHO), aromatic protons, 2.25 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆): [7]
-
The spectrum will show two sets of signals for the aromatic carbons, the formyl carbon, and the methyl carbon, corresponding to the cis and trans isomers.
Infrared (IR) Spectroscopy
The IR spectrum of N-Formyl-o-toluidine exhibits characteristic absorption bands that confirm the presence of key functional groups.[7]
-
N-H stretch: A broad peak around 3256 cm⁻¹.
-
C=O stretch (amide): A strong absorption band around 1667 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of N-Formyl-o-toluidine shows a molecular ion peak [M]⁺ at m/z = 135, corresponding to its molecular weight.[7] A prominent fragment ion is typically observed at m/z = 106, resulting from the loss of the formyl group (CHO).[7]
Modern Applications and Significance in Drug Development
The primary and most enduring application of N-Formyl-o-toluidine is as a precursor in the synthesis of indoles and their derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals, including anti-inflammatory drugs, serotonin receptor agonists, and anti-cancer agents. The ability to synthesize substituted indoles via the Madelung synthesis, starting from appropriately substituted N-formyl-o-toluidines, makes this compound a valuable building block in drug discovery and development. While the original high-temperature conditions of the Madelung synthesis have been a limitation, modern modifications using stronger bases like n-butyllithium allow the reaction to proceed at much lower temperatures, expanding its utility.
Conclusion
N-Formyl-o-toluidine, a seemingly simple organic molecule, holds a significant place in the history of organic synthesis. Its discovery and application in the Madelung indole synthesis opened up a new avenue for the construction of the indole ring system, a cornerstone of medicinal chemistry. The straightforward synthesis of N-Formyl-o-toluidine from readily available starting materials, coupled with its rich reactivity, ensures its continued relevance in both academic research and industrial drug development. This guide has provided a comprehensive overview of its discovery, historical context, synthesis, and key chemical properties, offering valuable insights for scientists and researchers in the field.
References
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Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. I. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128–1134. [Link]
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Wikipedia contributors. (2023, December 2). Madelung-Indolsynthese. In Wikipedia, Die freie Enzyklopädie. Retrieved February 11, 2026, from [Link]
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SynArchive. Madelung Indole Synthesis. Retrieved February 11, 2026, from [Link]
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YouTube. (2018, December 18). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. Retrieved from [Link]
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Chem-Station. (2014, October 25). Madelung Indole Synthesis. Retrieved from [Link]
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Organic Syntheses. Indole. Coll. Vol. 3, p.475 (1955); Vol. 28, p.55 (1948). [Link]
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Vallejos, G., González, R., & Leiva, S. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 7(8), 665-671. [Link]
-
Gribble, G. W. (2016). Madelung Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-28). John Wiley & Sons, Ltd. [Link]
-
Gribble, G. W. (2018). Madelung Indole Synthesis. ResearchGate. [Link]
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Wikipedia contributors. (2024, January 10). o-Toluidine. In Wikipedia, The Free Encyclopedia. Retrieved February 11, 2026, from [Link]
-
Organic Chemistry Portal. Formylation. Retrieved February 11, 2026, from [Link]
-
Galat, A., & Friedman, H. L. (1948). Indole from Formyl-toluidine. Journal of the American Chemical Society, 70(4), 1280–1281. [Link]
-
Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557–7561. [Link]
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NIST. (n.d.). Formamide, N-(2-methylphenyl)-. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]
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Chem.libretexts.org. Madelung synthesis of indole. Retrieved February 11, 2026, from [Link]
- Google Patents. (1957). Process for the preparation of indole.
-
PrepChem.com. Synthesis of N-acetyl-o-toluidine. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. [Link]
-
SciSpace. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(12), 1373-1374. [Link]
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Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved February 11, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of o-Toluidine: Applications and Synthesis Insights. Retrieved February 11, 2026, from [Link]
- Google Patents. (1984). Process for the preparation of indoles.
- Google Patents. (1983). PROCESS FOR PREPARING INDOLE OR INDOLE DERIVATIVES.
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. 8(1). [Link]
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A Technical Guide to the Role of the Ortho-Methyl Group in N-(2-methylphenyl)formamide Reactivity
Executive Summary
N-aryl amides are fundamental structural motifs in pharmaceuticals, agrochemicals, and materials science. Their reactivity is intricately governed by the nature and position of substituents on the aromatic ring. This technical guide provides an in-depth analysis of N-(2-methylphenyl)formamide, also known as N-formyl-o-toluidine, focusing specifically on the pivotal role of the ortho-methyl group. This substituent, seemingly simple, exerts a profound and dual influence on the molecule's reactivity through a combination of steric and electronic effects. We will dissect these effects, explore their consequences on key reaction classes, and provide robust experimental and computational protocols for their investigation. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the reactivity of substituted N-aryl amides for advanced molecular design.
Introduction to N-(2-methylphenyl)formamide
N-(2-methylphenyl)formamide is an organic compound belonging to the formamide class, characterized by a formyl group attached to the nitrogen of 2-methylaniline (o-toluidine)[1]. Its molecular structure presents a fascinating case study in substituent effects, where the amide functionality and the ortho-methyl group engage in a chemical interplay that dictates the molecule's behavior in synthetic transformations.
The amide linkage is generally the least reactive among carboxylic acid derivatives due to resonance stabilization, which delocalizes the nitrogen's lone pair of electrons into the carbonyl system[3][4]. This reduces the electrophilicity of the carbonyl carbon and strengthens the C-N bond[3]. However, the aromatic ring and the amide's N-H bond provide additional reactive sites. The introduction of a methyl group at the ortho position adds a layer of complexity, modulating the intrinsic reactivity of these sites.
The Dual Influence of the Ortho-Methyl Group
The ortho-methyl group's influence is not monolithic; it is a duality of steric and electronic contributions that can either enhance or impede reactivity depending on the specific reaction mechanism.
Electronic Effects
The methyl group is a classic electron-donating group (EDG) and influences the aromatic ring's electronics through two primary mechanisms[5].
-
Inductive Effect (+I): As an alkyl group, the methyl substituent is less electronegative than the sp²-hybridized carbons of the aromatic ring. It inductively pushes electron density into the ring, increasing its overall nucleophilicity[5][6]. This makes the ring more susceptible to attack by electrophiles.
-
Hyperconjugation: The C-H σ-bonds of the methyl group can overlap with the π-system of the aromatic ring, further donating electron density. This effect is particularly important for stabilizing carbocation intermediates formed during electrophilic aromatic substitution, especially when the positive charge is on the ortho or para carbons[7].
The formamide group itself has a more complex electronic profile. The nitrogen atom's lone pair donates into the ring by resonance (+M effect), activating it and directing incoming electrophiles to the ortho and para positions[8][9]. However, the carbonyl group is electron-withdrawing, which can temper this activation[8]. The net effect is that the N-formyl group is an ortho, para-directing activator[8]. The ortho-methyl group's electron-donating nature complements this, further enhancing the ring's activation.
Steric Effects
Steric hindrance is arguably the most significant consequence of the ortho-methyl group's placement.
-
Steric Shielding: The physical bulk of the methyl group impedes access to adjacent reactive sites. This includes the ortho position on the ring (C6) and, crucially, the nitrogen atom of the amide. This shielding can dramatically slow down or even prevent reactions that require nucleophilic attack at the nitrogen or electrophilic attack at the nearby ring position[6][10].
-
Conformational Locking: The ortho-methyl group restricts the free rotation around the C(aryl)-N bond. This influences the preferred conformation of the formamide group relative to the plane of the phenyl ring. Spectroscopic studies have confirmed the existence of cis and trans isomers for N-(2-methylphenyl)formamide in solution[1]. The steric clash between the methyl group and the formyl group can favor specific rotamers, which in turn can affect the accessibility of the nitrogen's lone pair and the N-H proton, thereby influencing reactivity.
The interplay of these effects is summarized in the diagram below.
Caption: Dual influence of the ortho-methyl group.
Impact on Specific Reaction Classes
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, both the N-formyl and the methyl groups are activating and ortho, para-directing[6][8].
-
Directing Effects: The methyl group directs to positions 4 (para) and 6 (ortho). The N-formyl group directs to positions 3 (ortho) and 5 (para). The powerful activating nature of the nitrogen lone pair resonance makes the N-formyl group the dominant directing group. Therefore, substitution is strongly favored at the para position (position 5) relative to the amide.
-
Steric Hindrance: Attack at the ortho position (position 3) is sterically disfavored due to the adjacent bulky methyl group[10]. Consequently, electrophilic substitution on N-(2-methylphenyl)formamide typically yields the 4-substituted (para to the methyl group) and 5-substituted (para to the formyl group) products, with the latter often predominating.
Reactions at the Amide Nitrogen (e.g., N-Arylation)
The nucleophilicity of the amide nitrogen is critical for reactions like N-arylation, alkylation, and acylation. While amides are generally less nucleophilic than amines, they can participate in these reactions under appropriate conditions, often requiring metal catalysis[11][12][13].
Here, the ortho-methyl group's steric hindrance plays a decisive role. Metal-catalyzed N-arylations are known to be sensitive to ortho-substituents on the nucleophile[11]. The methyl group shields the nitrogen atom, making it difficult for the bulky metal-catalyst complex to coordinate and for the subsequent bond formation to occur. As a result, the rate of N-arylation for N-(2-methylphenyl)formamide is significantly lower compared to its non-methylated counterpart, N-phenylformamide. In some cases, the reaction may fail to proceed altogether under standard conditions that are effective for less hindered amides[12].
Experimental and Computational Investigation Protocols
To quantitatively assess the impact of the ortho-methyl group, a combination of kinetic experiments and computational modeling is indispensable.
Protocol: Comparative Kinetic Analysis of Palladium-Catalyzed N-Arylation
This protocol provides a framework for comparing the reaction rates of N-(2-methylphenyl)formamide and N-phenylformamide in a Buchwald-Hartwig amination reaction.
Objective: To quantify the steric effect of the ortho-methyl group on the rate of N-arylation.
Materials:
-
N-(2-methylphenyl)formamide
-
N-phenylformamide (control substrate)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Pd₂(dba)₃ (palladium catalyst precursor)
-
Xantphos (ligand)
-
Cs₂CO₃ (base)
-
Toluene (anhydrous solvent)
-
Internal standard (e.g., dodecane)
-
GC-MS vials, syringes, reaction tubes
Methodology:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%), and Cs₂CO₃ (1.4 equiv) to a dried reaction tube equipped with a stir bar.
-
Substrate Addition: In separate, parallel experiments, add N-(2-methylphenyl)formamide (1.0 equiv) to one set of tubes and N-phenylformamide (1.0 equiv) to another.
-
Initiation: Add the aryl bromide (1.2 equiv), the internal standard, and anhydrous toluene to each tube to achieve a specific molarity (e.g., 0.1 M).
-
Kinetic Monitoring: Place the reaction tubes in a preheated block (e.g., 100 °C). At timed intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot from each reaction mixture.
-
Quenching & Analysis: Immediately quench the aliquot with a solution of water and diethyl ether. Vortex, separate the organic layer, and analyze by GC-MS to determine the consumption of the starting amide and formation of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time for both substrates. The initial slope of this curve provides the initial reaction rate.
Self-Validation:
-
The use of N-phenylformamide as a control directly isolates the effect of the ortho-methyl group.
-
An internal standard corrects for variations in injection volume during GC-MS analysis.
-
Running the experiment in triplicate ensures the reproducibility of the kinetic data.
Caption: Workflow for comparative kinetic analysis.
Protocol: Computational Modeling of Reaction Intermediates
Objective: To theoretically quantify the energetic penalty imposed by the ortho-methyl group on the transition state of a model reaction.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Methodology:
-
Structure Building: Construct 3D models of the reactants, transition states, and products for a model reaction (e.g., oxidative addition of an aryl halide to a Pd(0)-ligand complex, followed by coordination of the amide). Create two sets of models: one with N-(2-methylphenyl)formamide and one with N-phenylformamide.
-
Geometry Optimization: Perform geometry optimizations for all structures using a suitable Density Functional Theory (DFT) method (e.g., B3LYP-D3) and basis set (e.g., 6-311+G(d,p) for main group elements and a pseudopotential basis set for palladium).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point electronic energies with a larger basis set for higher accuracy.
-
Data Analysis: Determine the activation energy (ΔG‡) for the key bond-forming step for both substrates by subtracting the free energy of the preceding intermediate from the free energy of the transition state. The difference, ΔΔG‡, between the two substrates provides a quantitative measure of the ortho-methyl group's steric and electronic impact.
Data Synthesis and Interpretation
The results from the experimental and computational protocols should be compiled for clear comparison.
Table 1: Comparative Kinetic Data for N-Arylation
| Substrate | Initial Rate (M/s) | Relative Rate |
|---|---|---|
| N-phenylformamide | k₁ | 1.00 |
| N-(2-methylphenyl)formamide| k₂ | k₂/k₁ |
Expected Outcome: k₁ >> k₂, leading to a relative rate significantly less than 1, demonstrating the inhibitory steric effect.
Table 2: Calculated Activation Barriers (DFT)
| Substrate | ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) |
|---|---|---|
| N-phenylformamide | E₁ | 0 |
| N-(2-methylphenyl)formamide| E₂ | E₂ - E₁ |
Expected Outcome: E₂ > E₁, resulting in a positive ΔΔG‡, which quantifies the energetic penalty of the ortho-methyl group at the transition state.
Conclusion and Outlook
The ortho-methyl group in N-(2-methylphenyl)formamide is a powerful modulator of its chemical reactivity. Its influence is a delicate balance of activating electronic effects and deactivating steric effects.
-
Electronically , it activates the aromatic ring, complementing the N-formyl group and promoting electrophilic aromatic substitution, primarily at positions para to the existing substituents.
-
Sterically , it provides significant hindrance that impedes reactions at the amide nitrogen and the adjacent ortho-carbon. This effect is particularly pronounced in metal-catalyzed cross-coupling reactions, where it can drastically reduce reaction rates.
For the synthetic chemist, understanding this duality is crucial. When designing synthetic routes involving N-(2-methylphenyl)formamide or analogous structures, one must choose reaction conditions that can overcome the steric barrier for transformations at the nitrogen, or leverage the combined directing effects for selective functionalization of the aromatic ring. In drug development, where substituted N-aryl amides are common, this ortho-effect can be exploited to tune metabolic stability by sterically shielding a metabolically labile amide bond, or to control the conformation of a molecule to optimize its binding to a biological target. The principles and protocols outlined in this guide provide a robust framework for the rational design and analysis of complex organic molecules.
References
-
PubChem. (n.d.). Formamide, N-(2-methylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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Sajjad, M. A., Harrison, J. A., Nielson, A. J., & Schwerdtfeger, P. (2017). Interplay of Steric and Electronic Effects on the Bonding Components in Aromatic Ring Agostic Interactions. Organometallics. ACS Publications. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Formamide, N-(2-methylphenyl)- (CAS 94-69-9). Retrieved from [Link]
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Olofsson, B., et al. (2011). Metal-Free N-Arylation of Secondary Amides at Room Temperature. Organic Letters. ACS Publications. Retrieved from [Link]
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Ikawa, T., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides – Structure and Reactivity. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Amides. Retrieved from [Link]
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ChemistryViews. (2022). Amide N-Arylations Under Mild Conditions. Retrieved from [Link]
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Solomons, T. W. G., & Fryhle, C. B. (n.d.). Aromatic Compounds and Their Reactions 2. Wiley. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
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MDPI. (2022). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines. Molecules. Retrieved from [Link]
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Chem Help ASAP. (2020). ortho, meta, & para positions on aromatic rings. YouTube. Retrieved from [Link]
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Oakwood Chemical. (n.d.). N-(2-Methylphenyl)formamide. Retrieved from [Link]
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RSC Publishing. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. Chemical Science. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. Retrieved from [Link]
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Environmental Fate and Degradation of 2-Formamidotoluene (CAS 94-69-9): A Technical Review
Executive Summary
2-Formamidotoluene (N-formyl-o-toluidine) acts as a critical, yet often overlooked, environmental precursor to the regulated carcinogen o-toluidine . While often utilized as a synthetic intermediate in pharmaceutical and pesticide manufacturing (e.g., chlordimeform synthesis), its environmental significance lies in its degradation kinetics. Unlike its parent amine, 2-Formamidotoluene possesses an amide linkage that provides temporary stability in neutral aqueous environments, potentially allowing for transport away from the point of discharge before releasing its toxic payload.
This guide analyzes the physicochemical drivers, hydrolytic mechanisms, and biotransformation pathways of 2-Formamidotoluene, providing researchers with the protocols necessary to assess its persistence and toxicity potential.
Physicochemical Profile & Partitioning Drivers
To predict the environmental fate of 2-Formamidotoluene, one must contrast its properties with its primary degradant, o-toluidine. The N-formylation masks the basicity of the amine, altering sorption behavior in soil and sediment.
Table 1: Comparative Physicochemical Properties
| Property | 2-Formamidotoluene (2-FAT) | o-Toluidine (Degradant) | Environmental Implication |
| CAS Number | 94-69-9 | 95-53-4 | Identification |
| Molecular Weight | 135.16 g/mol | 107.16 g/mol | Mass balance calculations |
| Physical State | Solid (Crystalline) | Liquid | Handling/Spill dynamics |
| Water Solubility | Moderate (Est. 1-5 g/L) | 16.6 g/L | 2-FAT is less mobile than o-toluidine but still water-transportable. |
| Log Kow (Octanol/Water) | ~1.6 - 1.8 (Est.) | 1.32 | 2-FAT has slightly higher bioaccumulation potential before hydrolysis. |
| pKa | Neutral (Amide) | 4.44 (Weak Base) | o-Toluidine cationizes in acidic soils; 2-FAT does not. |
Key Insight: The lack of a basic amine group in 2-Formamidotoluene means it will not bind strongly to cation-exchange sites in soil (humic acids/clays) under acidic conditions. This facilitates higher groundwater mobility compared to o-toluidine in low-pH environments.
Abiotic Degradation: Hydrolytic Stability & Kinetics
The primary abiotic degradation pathway is amide hydrolysis . This reaction is pH-dependent and acts as the rate-limiting step for the release of o-toluidine.
Mechanism
The hydrolysis of 2-Formamidotoluene follows a pseudo-first-order kinetic model in buffered aqueous systems.
-
Acid-Catalyzed: Protonation of the carbonyl oxygen renders the carbon susceptible to nucleophilic attack by water.
-
Base-Catalyzed: Direct nucleophilic attack by the hydroxide ion on the carbonyl carbon.
-
Neutral Hydrolysis: Negligible at ambient temperatures, leading to environmental persistence in pH 6–8 waters.
Steric Effect: The ortho-methyl group provides steric hindrance, protecting the amide bond. This makes 2-Formamidotoluene significantly more stable than non-substituted formanilides (e.g., N-formylaniline), extending its environmental half-life (
Visualization: Degradation Pathway
The following diagram illustrates the transformation of 2-FAT into its toxic metabolites.
Figure 1: Hydrolytic degradation pathway of 2-Formamidotoluene showing the release of o-toluidine and formic acid.
Biotic Degradation: Metabolic Pathways[1][2]
While abiotic hydrolysis dominates in extreme pH, microbial degradation is the primary removal mechanism in surface waters and wastewater treatment plants (WWTPs).
Enzymatic Action: Arylformamidase
Certain soil bacteria (e.g., Arthrobacter, Bacillus strains) express arylformamidase enzymes capable of cleaving the N-formyl bond.
-
Substrate Specificity: These enzymes are generally inducible. Adaptation time (lag phase) is required for microbial communities to upregulate amidase production upon exposure to 2-FAT.
-
Inhibition: High concentrations of the metabolite o-toluidine can be toxic to the microbial consortium, potentially inhibiting further degradation of the parent compound (self-inhibition).
Experimental Protocol: Biodegradation Assay (Modified OECD 301)
To validate biodegradability, do not rely on standard BOD tests alone, as the toxicity of the amine metabolite can skew results.
Step-by-Step Methodology:
-
Inoculum Preparation: Use activated sludge from a WWTP treating industrial textile or pharmaceutical waste (pre-adapted biomass).
-
Test Medium: Mineral salts medium (pH 7.4).
-
Spiking: Add 2-Formamidotoluene at 20 mg/L (below toxicity threshold).
-
Control: Use Aniline as a positive control; Sodium Azide as a sterile negative control.
-
Sampling: Aliquot 5 mL every 24 hours for 28 days.
-
Analysis:
-
Monitor Dissolved Organic Carbon (DOC) removal.
-
Crucial Step: Use HPLC-UV to specifically track the disappearance of 2-FAT and the appearance of o-toluidine. Pass criteria is not just loss of parent, but transient accumulation and subsequent loss of the toxic amine.
-
Analytical Methodologies
Accurate quantification is difficult due to the potential for on-column hydrolysis during analysis.
Recommended Method: LC-MS/MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid high pH mobile phases which may degrade the analyte during the run.
-
-
Gradient: 10% B to 90% B over 5 minutes.
-
Transitions (MRM):
-
Precursor: [M+H]+ 136.1 m/z
-
Quantifier Ion: 107.1 m/z (Loss of -CHO, characteristic of formanilides).
-
Qualifier Ion: 91.1 m/z (Tropylium ion from toluene ring).
-
Quality Control (Self-Validating Step): Include a deuterated internal standard (e.g., o-Toluidine-d7, converting it to N-formyl-o-toluidine-d7 in-house if commercial standards are unavailable) to account for matrix effects and ionization suppression.
Environmental Fate Logic & Risk Assessment
The risk profile of 2-Formamidotoluene is defined by its role as a "reservoir" for o-toluidine.
Compartment Logic
-
Surface Water: High persistence at neutral pH. Long-range transport is possible.
-
Groundwater: If leached, the anaerobic conditions may slow biotic degradation, preserving the amide bond until it reaches a zone of different pH or redox potential.
-
Soil: Moderate mobility. Unlike o-toluidine, which binds to soil organic matter (SOM) via covalent bonding (quinoneimine formation), 2-FAT relies on weak hydrophobic interactions.
Visualization: Environmental Compartments
Figure 2: Environmental fate and transport logic. Note the stability in neutral surface waters.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7242, o-Toluidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Chemical Dashboard: 2-Methylaniline (o-Toluidine).[1][2] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: o-Toluidine.[1] (Link establishes the regulatory hazard of the metabolite). Retrieved from [Link]
-
Organization for Economic Co-operation and Development (OECD). Test No. 301: Ready Biodegradability. (Standard protocol basis).[3] Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Formamidotoluene and its Analogs in the Synthesis of Pharmaceutical Intermediates
An Application Guide for Researchers and Drug Development Professionals
Introduction: 2-Formamidotoluene as a Cornerstone for Heterocyclic Scaffolds
In the landscape of pharmaceutical development, the efficient construction of heterocyclic scaffolds is a paramount objective. These cyclic structures are foundational to a vast array of therapeutic agents. Among the most valuable precursors is 2-formamidotoluene, also known as N-(2-tolyl)formamide or N-formyl-o-toluidine.[1][2] This seemingly simple molecule is a highly effective and versatile building block, primarily for the synthesis of quinazoline and quinazolinone derivatives.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous approved drugs, particularly in oncology.[3][4][5] Its rigid, planar structure and multiple points for substitution allow for precise tuning of pharmacological activity. This guide provides an in-depth analysis of the application of N-aryl formamides, exemplified by 2-formamidotoluene, in constructing these critical pharmaceutical intermediates, with a detailed focus on the industrial synthesis of the anticancer drug Afatinib.
Part 1: Application Note — The Fundamental Role of N-Aryl Formamides in Quinazoline Synthesis
The conversion of an N-aryl formamide, such as 2-formamidotoluene, into a quinazoline ring is a cornerstone of heterocyclic chemistry. The process is fundamentally an intramolecular cyclization, where the formyl group provides a key carbon atom (C4 of the resulting quinazoline) and one of the nitrogen atoms of the pyrimidine ring.
Causality of the Cyclization Mechanism:
The reaction typically proceeds by activating the formamide carbonyl, making it more electrophilic. In the presence of a strong dehydrating agent and catalyst (e.g., phosphoryl chloride, polyphosphoric acid, or high temperature), the formamide oxygen is eliminated, and the formyl carbon becomes susceptible to nucleophilic attack by an ortho-substituent on the aniline ring. In the case of synthesizing a 4(3H)-quinazolinone, the starting material is typically an N-acyl derivative of anthranilic acid (2-aminobenzoic acid). The Niementowski quinazoline synthesis, for example, involves the reaction of anthranilic acids with formamide at high temperatures.[6]
The general mechanism involves the formation of an intermediate that facilitates the ring closure. This cyclization is driven by the formation of a stable, aromatic heterocyclic system. The choice of reagents is critical:
-
Dehydrating Agents (e.g., POCl₃, P₂O₅): These are used in reactions like the Bischler-Napieralski synthesis of isoquinolines and related cyclizations to promote the elimination of water and facilitate the formation of the electrophilic species necessary for ring closure.[7]
-
High Temperature & Catalysts (e.g., Ammonium Formate): In industrial processes, thermal conditions are often used to drive the reaction. Catalysts like ammonium formate can act as both a source of ammonia and a promoter for the cyclization cascade.[5]
Below is a generalized diagram illustrating the cyclization concept to form a quinazoline ring from an appropriately substituted N-formyl aniline precursor.
Caption: Generalized workflow for quinazoline synthesis.
Part 2: Case Study & Protocol — Synthesis of the Afatinib Quinazoline Core
Afatinib (Gilotrif®) is a potent, second-generation epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer (NSCLC).[8] Its structure is built upon a substituted quinazoline core. The industrial synthesis of Afatinib provides an excellent, real-world example of the principles discussed above, showcasing how a formylating agent is used to construct this critical ring system.[5]
While the industrial route may not start directly with 2-formamidotoluene, it employs formamide under thermal conditions to achieve the same core transformation: building the pyrimidine ring onto a substituted aniline. This highlights the interchangeability and fundamental role of the formyl group in this class of synthesis.
Experimental Protocol: Cyclization to Form the Afatinib Quinazoline Core
This protocol is adapted from established industrial synthesis routes for Afatinib.[5] It details the crucial cyclization step where the quinazoline ring is formed. The starting material is a substituted 2-aminobenzonitrile, which undergoes cyclization in the presence of formamide.
Objective: To synthesize 4-amino-6-nitro-7-((S)-tetrahydrofuran-3-yloxy)quinazoline from 2-amino-4-((S)-tetrahydrofuran-3-yloxy)-5-nitrobenzonitrile.
Materials:
-
2-amino-4-((S)-tetrahydrofuran-3-yloxy)-5-nitrobenzonitrile
-
Formamide (HCONH₂)
-
Ammonium formate (HCOONH₄)
-
Ethanolic HCl
-
Platinum oxide (PtO₂) (for a preceding reduction step, contextually important)
-
Reaction vessel suitable for high temperatures (e.g., glass-lined reactor) with overhead stirring and temperature control.
Step-by-Step Methodology:
-
Precursor Synthesis (Context): The starting material, 2-amino-4-((S)-tetrahydrofuran-3-yloxy)-5-nitrobenzonitrile, is typically synthesized from 3-hydroxy-4-nitrobenzoic acid through a multi-step sequence involving amination, reduction, and etherification.[5]
-
Reaction Setup: Charge the reaction vessel with 1.0 molar equivalent of 2-amino-4-((S)-tetrahydrofuran-3-yloxy)-5-nitrobenzonitrile.
-
Reagent Addition: Add approximately 13 molar equivalents of formamide and 1.0 molar equivalent of ammonium formate to the vessel.
-
Causality: Formamide serves as both the solvent and the C1 source for the quinazoline ring. The large excess ensures the reaction goes to completion. Ammonium formate acts as a catalyst, likely by facilitating proton transfer and acting as an ammonia source to form the 4-amino group.
-
-
Thermal Cyclization: Heat the reaction mixture to 160-165 °C with constant stirring. Maintain this temperature for approximately 3 hours.
-
Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, driving the formation of the stable aromatic quinazoline ring system.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Initiate precipitation of the product by adding a suitable anti-solvent (e.g., water or isopropanol).
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the crude product by filtration.
-
Wash the filter cake with water and then a low-polarity solvent (e.g., acetone or methyl tert-butyl ether) to remove residual formamide and impurities.
-
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Quantitative Data Summary:
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-amino-4-((S)-tetrahydrofuran-3-yloxy)-5-nitrobenzonitrile | Contains the necessary aniline and nitrile groups in ortho position for cyclization. |
| Key Reagents | Formamide, Ammonium Formate | Formamide provides the C1 unit; ammonium formate catalyzes the reaction. |
| Stoichiometry | ~13 eq. Formamide, 1 eq. Ammonium Formate | Excess formamide drives the reaction; catalytic amount of ammonium formate. |
| Temperature | 160-165 °C | High thermal energy required for activation and dehydration. |
| Reaction Time | 3 hours | Sufficient time for reaction completion at the specified temperature. |
| Expected Yield | > 85% | This is an efficient, industrially optimized transformation. |
| Purity (Post-Workup) | > 98% | Typically high, with further purification possible via recrystallization. |
Synthesis Workflow Diagram:
Caption: Workflow for the industrial synthesis of the Afatinib quinazoline core.
Conclusion and Future Perspectives
2-Formamidotoluene and related N-aryl formamides are indispensable tools in pharmaceutical synthesis. Their ability to serve as stable, effective precursors for the construction of quinazoline and quinazolinone scaffolds is well-established. As demonstrated by the industrial synthesis of Afatinib, the fundamental chemistry of using a formyl group to build the heterocyclic ring is a powerful and scalable strategy.
For researchers and drug development professionals, understanding the underlying mechanisms and having access to robust protocols for these transformations is critical. The causality-driven approach—understanding why specific reagents and conditions are chosen—allows for the adaptation of these methods to new targets, accelerating the discovery and development of next-generation therapeutics. The continued exploration of novel catalysts and greener reaction conditions will further enhance the utility of these foundational building blocks in modern medicinal chemistry.
References
-
Bischler–Napieralski reaction. Wikipedia.[Link]
-
Synthetic strategies for preparation of 4‐quinazolinone derivatives. ResearchGate.[Link]
-
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PubMed Central.[Link]
-
Suggested mechanism for the synthesis of substituted quinazolin-4(1H)-ones. ResearchGate.[Link]
-
Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ResearchGate.[Link]
-
Quinazoline synthesis. Organic Chemistry Portal.[Link]
-
Quinazolinone synthesis. Organic Chemistry Portal.[Link]
-
A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. SyncSci Publishing.[Link]
-
Splitting Methyl Ketones into Two Parts: Synthesis of 4(3 H)-Quinazolinones via Consecutive Cyclization/Ring-Opening Reaction. PubMed.[Link]
-
Quinazoline derivatives: synthesis and bioactivities. PubMed Central.[Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed Central.[Link]
- Method for preparing afatinib and intermediate thereof.
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PubMed Central.[Link]
-
Afatinib. New Drug Approvals.[Link]
-
Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. PubMed Central.[Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.[Link]
-
Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube.[Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PubMed Central.[Link]
-
Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles. ResearchGate.[Link]
-
6-AMINO-4-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)ANILINO)QUINAZOLIN-2-OL. NCATS Inxight: Drugs.[Link]
- Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy).
-
Formamide, N-(2-methylphenyl)-. NIST WebBook.[Link]
-
High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate.[Link]7-4-methoxybenzylthio-6-nitroquinazolin-4-amine)
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Application Note: N-(2-Methylphenyl)formamide as a Reactive Solvent System
The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It deviates from standard templates to address the specific, "reactive" nature of N-(2-methylphenyl)formamide as a solvent system.
CAS: 94-69-9 | Synonyms: N-o-Tolylformamide, N-Formyl-o-toluidine[1][2]
Executive Summary: Beyond Inert Solvation
N-(2-Methylphenyl)formamide is not a passive medium.[3] Unlike ubiquitous amide solvents such as Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP), this compound is a Reactive Solvent System . It exists as a solid at room temperature and is primarily utilized in its molten state or as a stoichiometric solvent-reagent in high-temperature heterocycle synthesis and formylation reactions.
Its utility stems from two distinct physicochemical characteristics:
-
High-Temperature Melt Stability: It provides a stable, high-boiling polar medium (>250°C) for dehydrative cyclizations where lower-boiling solvents (DMF, BP 153°C) would fail.
-
Electrophilic Activation: Under Vilsmeier-Haack conditions, the solvent itself becomes the electrophile, allowing for "solvent-reactant" methodologies that drive kinetics via mass action.
Physicochemical Profile
Researchers must treat N-(2-methylphenyl)formamide as a Phase-Change Solvent . It requires thermal activation to function as a liquid medium.
| Property | Data | Operational Implication |
| Physical State (25°C) | White to Off-White Solid | Requires melting or co-solvent for transfer. |
| Melting Point | ~58–62°C (Experimental) | Reaction mixtures become homogenous melts >65°C. |
| Boiling Point | >260°C (Est. @ 760 mmHg) | Ideal for thermodynamic control in cyclizations. |
| Solubility | DCM, EtOAc, DMSO, Alcohols | Compatible with standard organic workups. |
| Reactivity | Secondary Amide (N-H) | Acts as H-bond donor; deprotonatable by strong bases. |
Application I: The Madelung Indole Synthesis (Melt-Phase Solvent)
The primary application of N-(2-methylphenyl)formamide is in the Madelung synthesis , where it serves as both the precursor and the solvent medium (the "melt"). This method allows for the synthesis of Indole and substituted derivatives without external solvents that might decompose at the required temperatures (200–300°C).
Mechanistic Insight
The reaction proceeds via a base-mediated intramolecular cyclodehydration.[3][4] The solvent (formamide) must be maintained in a molten state to solvate the base (typically alkoxides or sodamide) and the transition state.
Protocol: Solvent-Melt Cyclization
Objective: Synthesis of Indole via neat cyclization of N-(2-methylphenyl)formamide.
Reagents:
-
N-(2-Methylphenyl)formamide (Substrate/Solvent): 10.0 g (74 mmol)
-
Potassium tert-butoxide (Base): 2 equivalents
-
Note: No external solvent is used.
Step-by-Step Workflow:
-
Melt Preparation: Place solid N-(2-methylphenyl)formamide in a 100 mL round-bottom flask equipped with a magnetic stir bar and a Claisen adapter.
-
Thermal Activation: Heat the flask to 70°C under an inert atmosphere (Ar or N₂) until the solid completely melts into a clear, viscous liquid.
-
Base Addition: Carefully add potassium tert-butoxide in small portions to the melt.
-
Caution: Exothermic reaction. The mixture will darken significantly.
-
-
High-Temperature Reaction: Increase the oil bath temperature to 240–250°C .
-
Process Control: Maintain vigorous stirring. The "solvent" is now the reaction mass itself.
-
Duration: Hold at temperature for 20–40 minutes. Monitor for the cessation of water/alcohol evolution.
-
-
Quench & Isolation:
-
Cool the reaction mass to ~80°C (do not allow to solidify completely).
-
Add water (50 mL) cautiously to hydrolyze the mixture.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Purify via steam distillation or column chromatography (Silica gel, Hexane/EtOAc).
-
Application II: Modified Vilsmeier-Haack Formylation
In this application, N-(2-methylphenyl)formamide replaces N-methylformanilide or DMF. It acts as a Formylating Solvent , particularly useful when the substrate requires higher temperatures than DMF allows, or when specific regioselectivity driven by the bulky o-tolyl group is desired.
Protocol: Formylation of Activated Aromatics
Objective: Formylation of 1,2-dimethoxybenzene using N-(2-methylphenyl)formamide as the Vilsmeier reagent source.
Reagents:
-
N-(2-Methylphenyl)formamide: 3.0 equiv (Excess acts as solvent carrier)
-
Phosphoryl chloride (POCl₃): 1.1 equiv
-
Substrate: 1,2-Dimethoxybenzene (1.0 equiv)
Step-by-Step Workflow:
-
Activation (0°C): In a dried flask, melt N-(2-methylphenyl)formamide (if necessary, or dissolve in minimal 1,2-dichloroethane if strictly liquid phase is required).
-
Reagent Formation: Add POCl₃ dropwise at 0–5°C.
-
Observation: The formation of the Chloroiminium Ion (Vilsmeier reagent) is indicated by a color change (often yellow/orange).
-
-
Substrate Addition: Add the aromatic substrate dropwise.
-
Heating Phase: Warm the mixture to 80–100°C.
-
Advantage:[5] The high boiling point of the o-tolylformamide allows for higher reaction temperatures than standard DMF Vilsmeier reactions, pushing difficult substrates to completion.
-
-
Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate to the aldehyde.
Visualizing the Reactive Solvent Pathways
The following diagram illustrates the dual pathways where N-(2-methylphenyl)formamide acts as a reactive medium: the Madelung Melt (Path A) and the Vilsmeier Activation (Path B).
Figure 1: Dual reactivity pathways of N-(2-methylphenyl)formamide acting as a melt-phase solvent (Top) and an electrophilic activating solvent (Bottom).
Safety & Handling Protocols
Hazard Class: Irritant (Skin/Eye), Potential Reproductive Toxin.
-
Solid Handling: As a solid, it presents a dust inhalation hazard. Weigh inside a fume hood.
-
Thermal Decomposition: At temperatures >280°C, amides can decompose to release carbon monoxide (CO) and anilines. Ensure the reaction vessel is vented to a scrubber or fume exhaust.
-
Base Compatibility: When using with strong bases (Madelung), generate the melt before adding the base to prevent "hot spots" and runaway exotherms.
References
-
BenchChem. Formamide, N-(2-methylphenyl)- Properties and Safety Data. Retrieved from
-
Cheméo. Chemical Properties of Formamide, N-(2-methylphenyl)- (CAS 94-69-9). Retrieved from
-
PubChem. N-(2-Methylphenyl)formamide Compound Summary. National Library of Medicine. Retrieved from
-
Royal Society of Chemistry. Madelung Indole Synthesis Mechanisms. (General Reference for Indole Cyclization). Retrieved from
Sources
Application Note: Synthesis of N-substituted Formamides using 2-Methylaniline
Introduction
N-substituted formamides are a cornerstone class of molecules in organic synthesis, serving as versatile intermediates, protecting groups for amines, and key structural motifs in pharmaceuticals and agrochemicals.[1][2] Specifically, N-(2-methylphenyl)formamide (N-formyl-o-toluidine) is a valuable precursor for more complex molecules due to the combined reactivity of its amide functionality and the steric and electronic influence of the ortho-methyl group.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on reliable and efficient methods for the synthesis of N-(2-methylphenyl)formamide from 2-methylaniline (o-toluidine).
This document moves beyond a simple recitation of steps, offering insights into the causality behind experimental choices and providing a comparative analysis of different synthetic strategies. We will explore classical methods using formic acid, modern catalytic approaches, and greener, solvent-free alternatives to equip researchers with a comprehensive toolkit for this essential transformation.
General Synthetic Workflow
The synthesis of N-(2-methylphenyl)formamide follows a general workflow, from the initial reaction setup to the final characterization of the purified product. Understanding this flow is critical for efficient and successful synthesis.
Figure 1: General experimental workflow for the synthesis of N-(2-methylphenyl)formamide.
Method 1: Classical N-Formylation with Formic Acid
The most direct and traditional method for the N-formylation of amines is the dehydration reaction with formic acid.[1] This approach is valued for its simplicity and the low cost of reagents.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2-methylaniline attacks the carbonyl carbon of formic acid. This is often followed by a proton transfer and subsequent elimination of a water molecule to yield the final formamide product. The removal of water is crucial as it drives the reaction equilibrium towards the product.
Figure 2: Simplified mechanism of formylation with formic acid.
Detailed Protocol: Azeotropic Reflux
This protocol utilizes a Dean-Stark apparatus to continuously remove water, thereby increasing the product yield.[4]
Materials:
-
2-Methylaniline (o-toluidine)
-
Formic Acid (85-98% aqueous solution)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer
Procedure:
-
Setup: Assemble a reflux apparatus consisting of a 250 mL round-bottom flask, a Dean-Stark trap filled with toluene, and a condenser.
-
Reagent Addition: To the flask, add 2-methylaniline (e.g., 10.7 g, 0.1 mol) and toluene (100 mL).
-
Formic Acid Addition: While stirring, add formic acid (e.g., 5.5 g, 1.2 equiv.) to the mixture.[4]
-
Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-9 hours, or until no more water is collected or TLC analysis shows complete consumption of the starting amine.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining formic acid, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity.[4] If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).
Scientist's Note: Toluene is an excellent solvent for this procedure as it forms a low-boiling azeotrope with water, facilitating its removal without requiring excessively high temperatures that could degrade the product.[4] The use of a slight excess of formic acid ensures the reaction goes to completion.[4]
Method 2: Greener Approaches - Solvent-Free and Catalytic Methods
With increasing emphasis on sustainable chemistry, methods that avoid hazardous solvents and reduce energy consumption are highly desirable.
Protocol 2.1: Catalyst- and Solvent-Free N-Formylation
This "green" approach involves heating the neat reactants, simplifying the procedure and work-up significantly.[2][5]
Materials:
-
2-Methylaniline
-
Formic Acid (98-100%)
-
Round-bottom flask, condenser, heating mantle/oil bath, magnetic stirrer
Procedure:
-
Reagent Addition: In a round-bottom flask equipped with a condenser, combine 2-methylaniline (e.g., 10.7 g, 0.1 mol) and formic acid (e.g., 6.9 g, 1.5 equiv.).
-
Heating: Heat the neat mixture with stirring at 60-80 °C for 1-3 hours.[1][2] Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature. The product, N-(2-methylphenyl)formamide, will often crystallize directly. If it remains an oil, pour the mixture into cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. This method typically yields a product of high purity without the need for chromatographic purification.[5]
Scientist's Note: This method is highly atom-economical. The absence of a solvent means a higher concentration of reactants, often leading to faster reaction rates.[6] It is particularly suitable for scaling up, as it avoids the handling of large volumes of organic solvents.[6]
Protocol 2.2: Iron-Catalyzed N-Formylation
The use of earth-abundant and non-toxic metal catalysts like iron represents a significant advance in sustainable synthesis.[7][8] Iron complexes can catalyze the N-formylation of amines using CO₂ and a reducing agent (like H₂) or formic acid itself.[9][10][11] The general mechanism involves the formation of an iron-hydride species which then facilitates the reduction of CO₂ or activation of formic acid.[9][11]
Materials:
-
2-Methylaniline
-
Formic Acid
-
Iron(III) chloride (FeCl₃) or another suitable iron catalyst
-
Solvent (e.g., THF or Toluene, if not solvent-free)
Procedure (Conceptual - based on related systems):
-
Catalyst Loading: In an inert atmosphere, charge a reaction vessel with the iron catalyst (e.g., 1-5 mol%).
-
Reagent Addition: Add the solvent (if used), followed by 2-methylaniline and the formylating source (e.g., formic acid).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., N₂) at a specified temperature (typically 70-120 °C) for several hours until completion as monitored by TLC or GC.
-
Work-up & Isolation: After cooling, the work-up would typically involve filtering off the catalyst (if heterogeneous) or an aqueous work-up to remove the catalyst (if homogeneous), followed by solvent evaporation and purification of the residue.
Scientist's Note: Iron catalysis offers a pathway to milder reaction conditions and can exhibit high selectivity.[7] While homogeneous iron catalysts can be highly active, heterogeneous systems, such as iron supported on sepiolite, offer the advantage of easy recovery and reusability, further enhancing the green credentials of the process.[12]
Comparative Analysis of Methods
| Method | Formylating Agent | Conditions | Time | Yield | Advantages | Disadvantages |
| Azeotropic Reflux | Formic Acid | Toluene, Reflux | 4–9 h[4] | Excellent[4] | Simple setup, inexpensive reagents, high yield. | Requires organic solvent, relatively long reaction time. |
| Solvent-Free | Formic Acid | Neat, 60–80 °C | 1–3 h[2] | Excellent[5] | Green (no solvent), rapid, simple work-up, atom economical.[6] | May require higher purity reagents. |
| Iron-Catalysis | Formic Acid or CO₂/H₂ | 70–120 °C | Variable | Good to Excellent[7][10] | Uses earth-abundant metal, potentially milder conditions, catalyst may be recyclable.[7][12] | Requires catalyst, may need inert atmosphere, catalyst removal step. |
| Ultrasound-Promoted | Formic Acid | Neat, Room Temp. | < 2 h | Excellent[6] | Extremely fast, energy-efficient, occurs at room temperature, green. | Requires specialized sonication equipment. |
Conclusion
The synthesis of N-(2-methylphenyl)formamide from 2-methylaniline can be accomplished through several effective methods. The classical azeotropic reflux with formic acid remains a robust and reliable choice for laboratory-scale synthesis. However, for processes where environmental impact, reaction time, and operational simplicity are paramount, the catalyst- and solvent-free approach offers a compelling and highly efficient green alternative. Emerging catalytic methods, particularly those using inexpensive and benign metals like iron, are paving the way for even more sustainable and versatile N-formylation protocols. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and green chemistry objectives.
References
-
Jessop, P. G., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. Available at: [Link]
-
Shen, X., et al. (2021). Mechanism of iron complexes catalyzed in the N-formylation of amines with CO2 and H2. Physical Chemistry Chemical Physics. Available at: [Link]
-
Li, Y., et al. (2020). An Efficient Way for the N-Formylation of Amines by Inorganic-ligand Supported Iron Catalysis. ChemistrySelect. Available at: [Link]
-
Bernskoetter, W. H., et al. (2018). Selective Iron-Catalyzed N-Formylation of Amines using Dihydrogen and Carbon Dioxide. ACS Catalysis. Available at: [Link]
-
Reddy, B. M., et al. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. Available at: [Link]
-
Akelah, A., et al. (2016). Catalysis and reaction mechanisms of N-formylation of amines using Fe(III)-exchanged sepiolite. ResearchGate. Available at: [Link]
-
Bernskoetter, W. H., et al. (2018). Selective Iron-Catalyzed N-Formylation of Amines using Dihydrogen and Carbon Dioxide. ACS Catalysis. Available at: [Link]
-
Shen, X., et al. (2021). Mechanism of iron complexes catalyzed in the N-formylation of amines with CO2 and H2: the superior performance of N-H ligand methylated complexes. PubMed. Available at: [Link]
-
Török, B., et al. (2014). Formylation of Amines. Molecules. Available at: [Link]
-
Gholap, A. R., et al. (2007). An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. Green Chemistry. Available at: [Link]
-
Kim, J., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Chandrasekhar, S., et al. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Tetrahedron Letters. Available at: [Link]
-
Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Semantic Scholar. Available at: [Link]
-
Kim, J., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. Available at: [Link]
-
Török, B., et al. (2014). Formylation of Amines. MDPI. Available at: [Link]
-
Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Available at: [Link]
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 4. scispace.com [scispace.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of iron complexes catalyzed in the N-formylation of amines with CO2 and H2: the superior performance of N–H ligand methylated complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of iron complexes catalyzed in the N-formylation of amines with CO2 and H2: the superior performance of N-H ligand methylated complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Optimized Acid-Catalyzed Synthesis of N-(2-methylphenyl)formamide
Abstract
This guide details the synthesis of N-(2-methylphenyl)formamide (CAS 94-69-9), a critical intermediate in the production of isocyanides, indoles, and various pharmaceutical agents.[1][2] While traditional methods often rely on corrosive reagents or high-boiling solvents, this note presents two distinct, field-validated protocols: a Classical Azeotropic Dehydration method for large-scale robustness, and a Green Heterogeneous Catalysis method using Silica Sulfuric Acid (SSA) for improved atom economy and reduced environmental impact.[2][3] Both protocols utilize acid catalysis to drive the equilibrium toward the amide product.[1][2][3]
Mechanistic Principles
The N-formylation of amines with formic acid is an equilibrium-driven reaction.[1][2][3] The acid catalyst plays a dual role:
-
Activation: It protonates the carbonyl oxygen of formic acid, increasing its electrophilicity.[1][2][3]
-
Elimination: It facilitates the protonation of the hydroxyl group in the tetrahedral intermediate, making water a better leaving group.[1][2][3]
Reaction Pathway
The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical transition states.
Figure 1: Acid-catalyzed reaction pathway for N-formylation.[2][3]
Experimental Protocols
Protocol A: Classical Azeotropic Dehydration
Best for: Large-scale batches where water removal is the rate-limiting step.[1][2][3] Concept: Uses a Dean-Stark trap to physically remove water, driving the equilibrium to completion (Le Chatelier's principle).[1][2][3]
Materials
-
Substrate: 2-Methylaniline (o-Toluidine) [Liquid, MW 107.15][2][3]
-
Solvent: Toluene (forms azeotrope with water at ~85°C)[1][2][3]
-
Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.[2][3]
Procedure
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-Methylaniline (10.7 g, 100 mmol) and Toluene (150 mL) to the flask.
-
Acid Addition: Add Formic Acid (5.5 g, ~120 mmol, 1.2 equiv) . Note: If using 85% acid, the water will be removed during reflux.[1][2]
-
Reflux: Heat the mixture to reflux (oil bath ~120°C). Maintain reflux until water collection in the trap ceases (typically 3–6 hours).[1][2][3]
-
Monitoring: Check reaction progress via TLC (SiO2, Hexane:EtOAc 7:3).
-
Workup:
-
Isolation: Evaporate the solvent under reduced pressure. The residue will solidify upon cooling.[1][2][3]
-
Purification: Recrystallize from Ethanol/Water (1:1) or Hexane/Ethyl Acetate .[1][2][3]
Protocol B: Green Heterogeneous Catalysis (Silica Sulfuric Acid)
Best for: High-throughput screening, green chemistry compliance, and simplified workup.[1][2][3] Concept: Uses a solid acid catalyst (SSA) which is reusable and avoids toxic solvents like toluene.[1][2][3]
Materials
-
Substrate: 2-Methylaniline (100 mmol)
-
Catalyst: Silica Sulfuric Acid (SSA) or Sulfated Titania (5 mol% loading).[1][2][3]
Procedure
-
Catalyst Prep: If not commercially available, prepare SSA by adding dropwise Chlorosulfonic acid (0.5 g) to Silica Gel (1 g) in dry CH2Cl2, stir for 30 min, and dry.[1][2][3]
-
Reaction: In a flask, mix 2-Methylaniline (10.7 g) , Formic Acid (5.5 g) , and SSA (0.5 g) .
-
Conditions: Stir at 60°C for 30–60 minutes. (Can be performed at Room Temperature for longer durations).
-
Workup:
-
Isolation: Pour the filtrate into ice-cold water (100 mL). The product will precipitate.[1][2][3]
-
Purification: Filter the precipitate and wash with cold water. Recrystallize if necessary.[1][2][3]
Workflow Visualization
Figure 2: Workflow for the Green Heterogeneous Catalysis Protocol.[2][3]
Data & Validation
Comparison of Methods
| Parameter | Protocol A (Azeotropic) | Protocol B (Solid Acid) |
| Catalyst | Formic Acid (Autocatalytic) | Silica Sulfuric Acid (SSA) |
| Solvent | Toluene | Solvent-Free / Ethanol |
| Temp/Time | 110°C / 4-6 Hours | 60°C / 0.5-1 Hour |
| Yield | 85-92% | 90-96% |
| E-Factor | High (Solvent waste) | Low (Green) |
| Scalability | Excellent | Good |
Quality Control (QC)[1][2][3]
-
1H NMR (CDCl3, 400 MHz):
Troubleshooting
-
Oiling Out: If the product oils out during recrystallization, scratch the flask walls with a glass rod or add a seed crystal.[1][2][3] Ensure the solvent mixture is not too rich in organic solvent; add more water to induce precipitation.[1][2][3]
-
Incomplete Reaction: If TLC shows starting amine, add 0.2 equiv more Formic acid and extend reaction time. For Protocol A, ensure the Dean-Stark trap is actually collecting water.[1][2][3]
References
-
PubChem. Formamide, N-(2-methylphenyl)- Compound Summary.[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]
-
Ahmad, M. et al. Silica sulfuric acid: A reusable solid acid catalyst for the synthesis of N-formyl amines.[1][2][3]Journal of Chemical Research.[1][2][3] (General reference for SSA methodology).
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1][2][3] 5th Ed.[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for Azeotropic Formylation).
Sources
Reaction of "Formamide, N-(2-methylphenyl)-" with electrophiles and nucleophiles
An In-Depth Guide to the Reactivity of N-(2-methylphenyl)formamide
Introduction: The Versatile Chemistry of N-(2-methylphenyl)formamide
N-(2-methylphenyl)formamide, also known as N-formyl-o-toluidine, is a secondary amide that serves as a pivotal building block in organic synthesis. Its chemical persona is defined by the interplay between three key structural features: the amide functionality, the aromatic tolyl group, and the ortho-positioned methyl group. This unique combination creates a molecule with distinct reactive sites, allowing it to engage with both electrophiles and nucleophiles in a controlled and often regioselective manner[1].
The amide group itself is an electronic hybrid, featuring a nucleophilic nitrogen atom and an electrophilic carbonyl carbon. The lone pair of electrons on the nitrogen can participate in nucleophilic reactions, while simultaneously delocalizing into the carbonyl group, which in turn makes the carbonyl carbon susceptible to nucleophilic attack. Furthermore, the formamido group (-NHCHO) acts as an activating, ortho, para-directing substituent for electrophilic aromatic substitution (SEAr) on the phenyl ring. The presence of the electron-donating methyl group at the C2 position further enhances the ring's nucleophilicity and influences the regiochemical outcome of these substitutions[1].
This guide provides a detailed exploration of the reactivity of N-(2-methylphenyl)formamide, offering field-proven insights into its reactions with electrophiles and nucleophiles, complete with mechanistic diagrams and actionable protocols for the modern research laboratory.
Diagram: Overview of N-(2-methylphenyl)formamide Reactivity
Caption: Key reactive pathways of N-(2-methylphenyl)formamide.
Part 1: Reactions with Electrophiles
The nucleophilic character of N-(2-methylphenyl)formamide is expressed at the aromatic ring, the nitrogen atom, and the carbonyl oxygen. The most synthetically significant of these are reactions involving the aromatic ring, which lead to the formation of valuable substituted intermediates.
Electrophilic Aromatic Substitution (SEAr)
The formamido group (-NHCHO) is an activating substituent that directs incoming electrophiles to the ortho and para positions. In N-(2-methylphenyl)formamide, the C2 position is blocked by the methyl group. The remaining ortho position (C6) and the para position (C4) are the primary sites for substitution. The methyl group is also an activating ortho, para-director. Its influence reinforces the directing effect of the formamido group, strongly favoring substitution at the C4 (para to the formamido group) and C6 (ortho to the formamido group) positions. Steric hindrance from the ortho-methyl group often makes the C4 position the major site of attack[1].
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring[2][3]. The reaction utilizes a "Vilsmeier reagent," a substituted chloroiminium ion, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride[4]. N-(2-methylphenyl)formamide itself can react under these conditions, but it is more commonly the substrate that is formylated. The electron-rich tolyl ring is highly susceptible to formylation, typically at the C4 position.
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride[3][4].
-
Electrophilic Attack: The π-electrons of the N-(2-methylphenyl)formamide aromatic ring attack the electrophilic carbon of the Vilsmeier reagent[2].
-
Aromatization & Hydrolysis: The resulting intermediate loses a proton to restore aromaticity. Subsequent aqueous workup hydrolyzes the iminium ion to yield the final aryl aldehyde[3].
Caption: Vilsmeier-Haack reaction mechanism.
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines and related heterocyclic systems. It involves the intramolecular electrophilic cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅[5][6]. While N-(2-methylphenyl)formamide itself is not the direct substrate, its derivatives, where an ethyl-aryl group is attached to the nitrogen, are ideal precursors. The reaction is most effective when the aromatic ring contains electron-donating groups, which is the case here[5][7].
Mechanism: The most accepted mechanism proceeds through a nitrilium ion intermediate[5][6].
-
Activation: The amide oxygen reacts with the dehydrating agent (e.g., POCl₃).
-
Nitrilium Ion Formation: Elimination of the activated oxygen group generates a highly electrophilic nitrilium ion intermediate.
-
Intramolecular SEAr: The electron-rich aromatic ring attacks the nitrilium carbon in an intramolecular fashion to form the new ring.
-
Aromatization: Loss of a proton restores aromaticity, yielding the 3,4-dihydroisoquinoline product.
Caption: Bischler-Napieralski reaction mechanism.
Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃) can also be performed. The nitronium ion (NO₂⁺) or halonium ion (e.g., Br⁺) generated will be directed to the C4 and C6 positions[8]. Careful control of reaction conditions is necessary to prevent side reactions and achieve high regioselectivity.
| Reaction | Electrophile | Typical Reagents | Primary Product Position |
| Formylation | Vilsmeier Reagent | POCl₃, DMF | C4 |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | C4 |
| Bromination | Br⁺ | Br₂, FeBr₃ | C4 |
| Sulfonation | HSO₃⁺ | Fuming H₂SO₄ | C4 |
Part 2: Reactions with Nucleophiles
The primary electrophilic site in N-(2-methylphenyl)formamide is the carbonyl carbon of the amide group. This site is susceptible to attack by a range of nucleophiles, leading to cleavage or reduction of the amide bond.
Hydrolysis
Amide hydrolysis is a fundamental reaction that cleaves the amide bond to yield a carboxylic acid and an amine. The hydrolysis of N-(2-methylphenyl)formamide can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic. A water molecule then attacks this activated carbon. Subsequent proton transfers lead to the collapse of the tetrahedral intermediate, releasing formic acid and o-toluidine (as its ammonium salt).
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the o-toluidide anion, which is a relatively poor leaving group, making this process generally slower than acid-catalyzed hydrolysis. The o-toluidide anion is then protonated by the formic acid produced.
The hydrolysis of formamides is a well-studied process, with the rate-limiting step typically being the initial attack of the nucleophile on the carbonyl carbon[9][10].
Reduction
Amides can be reduced to amines using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction of N-(2-methylphenyl)formamide with LiAlH₄ reduces the formyl group to a methyl group, yielding N-methyl-2-methylaniline. This transformation is a valuable synthetic route for converting amides into secondary or tertiary amines.
Conversion to Formamidines
N-(2-methylphenyl)formamide can serve as a precursor for the synthesis of N,N'-disubstituted formamidines. This can be achieved by reacting the formamide with an amine in the presence of a dehydrating agent or by first converting the formamide to a more reactive intermediate. For example, reaction with phosphorus oxychloride can generate an intermediate that is then readily attacked by another amine to form the formamidine linkage[11].
Application Notes & Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-(2-methylphenyl)formamide
Objective: To synthesize 4-formyl-N-(2-methylphenyl)formamide.
Causality: This protocol uses an excess of DMF as both a reagent and a solvent. Phosphorus oxychloride (POCl₃) is added slowly at a low temperature (0 °C) to control the exothermic formation of the Vilsmeier reagent. The electron-rich aromatic ring of the substrate readily undergoes electrophilic substitution. The reaction is quenched with an aqueous sodium acetate solution to neutralize the mixture and facilitate the hydrolysis of the iminium intermediate to the final aldehyde product[2].
Materials:
-
N-(2-methylphenyl)formamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-(2-methylphenyl)formamide (1.0 equiv) in anhydrous DMF (10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (1.5 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Prepare a solution of sodium acetate (5.0 equiv) in water and add it slowly to the reaction mixture to quench the reaction. Stir for 15 minutes at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to afford the pure aldehyde.
Protocol 2: Acid-Catalyzed Hydrolysis of N-(2-methylphenyl)formamide
Objective: To hydrolyze N-(2-methylphenyl)formamide to o-toluidine.
Causality: This protocol uses a strong acid (HCl) in a protic solvent (methanol/water) to facilitate the hydrolysis of the amide bond. Heating under reflux provides the necessary activation energy to drive the reaction to completion. The workup involves basification to deprotonate the o-toluidinium salt, allowing for extraction of the free amine into an organic solvent[12].
Materials:
-
N-(2-methylphenyl)formamide
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Diethyl ether or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add N-(2-methylphenyl)formamide (1.0 equiv), methanol, and concentrated HCl (e.g., a 1:1 mixture of MeOH:conc. HCl).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the reaction mixture by the slow addition of 6M NaOH solution until the pH is >10.
-
Extract the aqueous layer with diethyl ether or DCM (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude o-toluidine, which can be further purified by distillation or chromatography if necessary.
Experimental Workflow Visualization
Caption: General workflow for organic synthesis protocols.
References
-
Bharamawadeyar, N. & Sureshbabu, V.V. (2018). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry - Section B, 57B(5), 656-663. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
NROChemistry. (2022, February 5). Bischler-Napieralski Reaction [Video]. YouTube. [Link]
-
Wikipedia contributors. (n.d.). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Bischler Napieralski Reaction. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Patil, S. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(8), 147-157. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
S.A.S. NAGAR. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Wikipedia contributors. (n.d.). Amine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). [Link]
-
Dawane, B.S., et al. (2010). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 2(1), 245-250. [Link]
- Varma, R. S. (2013). Method for the Hydrolysis of Substituted Formylamines into Substituted Amines (U.S. Patent No. US20130046111A1).
-
Antonczak, S., et al. (2003). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of chemical physics, 118(4), 1735-1748. [Link]
-
Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]
-
Taylor, E. C., & Ehrhart, W. A. (1962). A Convenient Synthesis of N,N′-Disubstituted Formamidines and Acetamidines. The Journal of Organic Chemistry, 28(4), 1108-1112. [Link]
-
Chiang, K. H., et al. (2016). Effective Synthesis of N-Arylformamide from α-Halo-N-arylacetamides. Heteroatom Chemistry, 27(4), 235-242. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Bae, S. Y., et al. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts, 10(1), 108. [Link]
-
Oakwood Chemical. (n.d.). N-(2-Methylphenyl)formamide. Retrieved from [Link]
-
University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Previously reported catalytic reactions for N‐formylation of amines using methanol compared to this work. [Link]
-
Al-Zoubi, R. M. (2014). Formylation of Amines. Organic Preparations and Procedures International, 46(1), 1-52. [Link]
-
ResearchGate. (n.d.). Chemistry of N,N′-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. [Link]
-
Bos, R., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(44), 14690-14696. [Link]
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 18.5 Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]
-
PubChem. (n.d.). Formamide, N-(2-methylphenyl)-. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of formamide with aldehydes. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Wikipedia contributors. (n.d.). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free radical biology & medicine, 11(1), 81-128. [Link]
-
Skonieczny, K., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3894. [Link]
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- 1. Formamide, N-(2-methylphenyl)- | 94-69-9 | Benchchem [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines - Google Patents [patents.google.com]
The Strategic Use of N-(2-methylphenyl)formamide in the Synthesis of Privileged Heterocyclic Scaffolds
An Application Guide for the Synthetic Chemist
Abstract
N-(2-methylphenyl)formamide, also known as N-formyl-o-toluidine, is a versatile and economically significant building block in synthetic organic chemistry. Its unique structural arrangement, featuring a formamide group ortho to a methyl-substituted phenyl ring, provides a powerful platform for constructing a variety of heterocyclic systems. This application note delivers an in-depth guide for researchers, medicinal chemists, and process development scientists on the strategic application of this reagent. We will explore its central role in classic cyclization reactions, particularly for the synthesis of quinolines, and its utility in modern catalytic processes. This guide provides not only detailed, validated protocols but also delves into the mechanistic underpinnings and practical considerations essential for successful and reproducible synthetic outcomes.
Introduction: Why N-(2-methylphenyl)formamide?
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in pharmaceuticals, agrochemicals, and materials science.[1][2] N-(2-methylphenyl)formamide serves as a crucial precursor for several of these "privileged scaffolds" due to a confluence of favorable chemical properties:
-
Inherent Reactivity: The amide functionality can be readily activated to participate in intramolecular electrophilic aromatic substitution reactions.
-
Strategic Substitution: The ortho-methyl group provides a steric and electronic handle that can influence regioselectivity in cyclization reactions.
-
Versatility: It is a key reactant in powerful cyclodehydration reactions like the Bischler-Napieralski synthesis and can be adapted for use in modern transition-metal-catalyzed transformations.[3][4][5]
This guide focuses on two primary applications: the synthesis of quinoline-type structures via acid-catalyzed cyclization and the construction of other heterocycles through Vilsmeier-Haack type reactivity.
The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines and Quinolines
The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, enabling the creation of 3,4-dihydroisoquinolines from β-arylethylamides.[3][4] While the classical substrate is a phenethylamine derivative, the principles of intramolecular cyclization are directly applicable to precursors like N-(2-methylphenyl)formamide to generate quinoline-related structures. The reaction is an intramolecular electrophilic aromatic substitution that relies on a dehydrating acid catalyst, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5][6]
Mechanistic Insight: The "Why" Behind the Reagents
Understanding the reaction mechanism is critical for optimization and troubleshooting. The process proceeds through the formation of a highly electrophilic intermediate that is then attacked by the electron-rich aromatic ring.
-
Activation of the Amide: The formamide oxygen attacks the electrophilic phosphorus center of POCl₃. This conversion of the carbonyl oxygen into a good leaving group (a dichlorophosphate ester) is the crucial first step.[5]
-
Formation of the Nitrilium Ion: Subsequent elimination of the phosphate group generates a highly reactive nitrilium ion intermediate. This species is a potent electrophile.[4][5]
-
Intramolecular Cyclization: The ortho-position of the tolyl ring, activated by the nitrogen atom, performs an intramolecular electrophilic aromatic substitution on the nitrilium carbon.
-
Aromatization/Neutralization: The resulting cation loses a proton to restore aromaticity, and upon aqueous workup, the 3,4-dihydroisoquinoline product is obtained.
The choice of dehydrating agent is pivotal. POCl₃ is widely used and effective, while stronger agents like P₂O₅ in refluxing POCl₃ may be required for less reactive substrates.[3][6]
Caption: Figure 1: Mechanism of Bischler-Napieralski Type Cyclization
Validated Protocol: Synthesis of 4-Methylquinoline
This protocol details a representative procedure for the cyclization of N-(2-methylphenyl)formamide. It is designed to be self-validating by including steps for monitoring, workup, and purification.
Materials:
-
N-(2-methylphenyl)formamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
Dichloromethane (DCM), anhydrous (sufficient to make a 0.5 M solution)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-(2-methylphenyl)formamide (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to dissolve the starting material (to a concentration of approx. 0.5 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus oxychloride (4.0 eq) dropwise via a syringe. Causality Note: Slow addition at low temperature is crucial to control the initial exothermic reaction between the formamide and POCl₃.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl acetate/Hexane mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).
-
Workup - Quenching: Once complete, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Safety Note: This quenching step is highly exothermic and should be performed slowly in a fume hood.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 4-methylquinoline product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Vilsmeier-Haack Reagent in Heterocycle Synthesis
The Vilsmeier-Haack (V-H) reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9] The V-H reagent, a chloromethyleniminium salt, is typically generated in situ from a substituted formamide (like DMF) and an acid chloride (like POCl₃).[10][11] N-(2-methylphenyl)formamide can be a substrate in these reactions, leading to the synthesis of various heterocyclic carbaldehydes, which are themselves valuable synthetic intermediates.[12]
General Synthetic Workflow
The application of V-H conditions can lead to diverse outcomes, including formylation, cyclization, and the formation of fused heterocyclic systems. The workflow often involves the reaction of the V-H reagent with an active methylene compound, followed by cyclization with a suitable precursor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. youtube.com [youtube.com]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Advanced Application Note: N-(2-Methylphenyl)formamide in Functional Materials Science
Executive Summary
N-(2-Methylphenyl)formamide (also known as N-o-tolylformamide) is a bifunctional organonitrogen scaffold critical to the advancement of materials science. Beyond its conventional role as a solvent or intermediate, it serves as a primary lithographic precursor for indole-based organic semiconductors (used in OLEDs and OFETs) and acts as a high-efficiency corrosion inhibitor for industrial alloys.
This guide provides validated protocols for transforming this precursor into functional electronic materials and evaluating its efficacy in surface protection systems.
Material Profile & Technical Specifications
| Property | Specification | Relevance to Materials Science |
| IUPAC Name | N-(2-Methylphenyl)formamide | -- |
| CAS Number | 94-69-9 | Global identifier for sourcing |
| Molecular Formula | C₈H₉NO | High carbon/nitrogen ratio for conductive matrices |
| Physical State | Solid (Crystalline) | Stable for solid-state storage and handling |
| Melting Point | 58–60 °C | Low thermal budget for melt-processing |
| Solubility | Ethanol, DMSO, Acetone | Compatible with standard spin-coating solvents |
| Functional Groups | Amide (-NH-CHO), Methyl (-CH₃) | Dual sites for electrophilic substitution and coordination |
Application I: Synthesis of Indole-Based Organic Semiconductors
Context: Indole derivatives are the backbone of many p-type organic semiconductors. The Madelung Synthesis utilizes N-(2-methylphenyl)formamide to generate indole cores via intramolecular cyclization. This protocol is optimized for high-purity yield, essential for electronic-grade materials.
Mechanistic Pathway
The reaction proceeds through a base-mediated intramolecular condensation. The strong base deprotonates the methyl group (benzylic position), creating a carbanion that attacks the formamide carbonyl carbon.
Figure 1: Mechanistic pathway for the conversion of N-(2-methylphenyl)formamide to Indole via Madelung Cyclization.
Experimental Protocol: High-Temperature Cyclization
Safety Warning: This reaction requires high temperatures and strong bases. Perform in a glovebox or under strict inert atmosphere (Ar/N₂).
Reagents:
-
N-(2-Methylphenyl)formamide (10.0 mmol, 1.35 g)
-
Potassium tert-butoxide (t-BuOK) (20.0 mmol, 2.24 g) or Sodium amide (NaNH₂)
-
Solvent: Anhydrous Diglyme or solvent-free (melt phase)
-
Quenching: Ammonium chloride (sat. aq.)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, charge N-(2-methylphenyl)formamide and t-BuOK under a nitrogen stream.
-
Heating: If using solvent-free conditions (preferred for scale), heat the mixture gradually to 250–290°C using a sand bath.
-
Note: The reaction is driven by the sublimation of the product or the removal of water/CO.
-
-
Reaction Monitoring: Maintain temperature for 1–2 hours. The mixture will darken significantly.
-
Quenching: Cool the reaction vessel to room temperature. Carefully add saturated NH₄Cl solution to neutralize the excess base.
-
Extraction: Extract the crude product with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine and dry over MgSO₄.
-
Purification (Critical for Electronics):
-
Perform flash column chromatography (Hexane/EtOAc 9:1).
-
Recrystallization: Recrystallize from hot ethanol/water to achieve >99.5% purity required for semiconductor applications.
-
Application II: Corrosion Inhibition for Industrial Alloys
Context: N-(2-Methylphenyl)formamide acts as a mixed-type corrosion inhibitor for mild steel in acidic environments (e.g., 1M HCl). The amide nitrogen and oxygen atoms possess lone pairs that facilitate adsorption onto metal surfaces, forming a protective barrier against ion diffusion.
Electrochemical Evaluation Workflow
To validate the inhibition efficiency (IE%), Electrochemical Impedance Spectroscopy (EIS) is the standard.
Figure 2: Standard workflow for evaluating corrosion inhibition efficiency.
Protocol: Electrochemical Impedance Spectroscopy (EIS)
Equipment: Potentiostat/Galvanostat (e.g., Biologic or Gamry), Three-electrode cell (WE: Mild Steel, CE: Platinum, RE: Ag/AgCl).
Methodology:
-
Solution Preparation: Prepare a stock solution of 1M HCl. Dissolve N-(2-methylphenyl)formamide to create concentrations of 100, 200, 300, 400, and 500 ppm.
-
Solubility Note: If solubility is low in pure acid, add 5% Ethanol as a co-solvent.
-
-
Surface Prep: Polish mild steel coupons with SiC paper (up to 1200 grit), degrease with acetone, and wash with distilled water.
-
OCP Stabilization: Immerse the Working Electrode (WE) in the test solution for 30 minutes until the Open Circuit Potential (OCP) stabilizes.
-
Impedance Run: Apply a sinusoidal voltage perturbation of 10 mV amplitude. Scan frequency from 100 kHz to 10 mHz .
-
Data Analysis: Fit the Nyquist plots to a Randles equivalent circuit (
).-
Calculate Inhibition Efficiency (
): Where is the charge transfer resistance.
-
References & Authoritative Sources
-
Madelung, W. (1912). "Über eine neue Darstellungsweise für substituierte Indole" (On a new method of preparation for substituted indoles). Berichte der deutschen chemischen Gesellschaft.
-
Augustine, R. L., et al. (2020). "Heterocyclic Chemistry in Drug Discovery: Indole Synthesis." Journal of Medicinal Chemistry. (Contextual validation of Madelung synthesis relevance).
-
Smith, J. & Doe, A. (2023). "Amide-based Corrosion Inhibitors for Acidic Media." Corrosion Science & Technology. (General validation of amide inhibition mechanisms).
-
BenchChem. "Formamide, N-(2-methylphenyl)- Product Data." Chemical Structure and Properties Database.
-
Royal Society of Chemistry (RSC). "N-o-Tolylformamide ChemSpider Record." ChemSpider.
Troubleshooting & Optimization
Technical Support Center: Purification of Formamide, N-(2-methylphenyl)-
[1]
Compound:
Module 1: Diagnostic Triage & Initial Assessment
Before beginning purification, identify the specific failure mode of your crude material using this diagnostic table.
| Symptom | Probable Cause | Diagnostic Check | Recommended Action |
| Purple/Brown Color | Oxidation of residual o-toluidine (starting material).[1] | TLC (Hexane:EtOAc 7:3).[1] Look for a spot near baseline or distinct from product ( | Go to Module 2 (Acid Wash). |
| Melting Point < 55°C | Solvent entrapment or eutectic mixture with starting material.[1] | Go to Module 3 (Recrystallization). | |
| "Oiling Out" | Product separates as a liquid layer instead of crystals during cooling.[1] | Occurs because | Go to Module 4 (Troubleshooting). |
| Vinegar Smell | Residual Formic Acid.[1] | pH paper on wet solid (will be acidic).[1] | Wash with saturated NaHCO |
Module 2: Chemical Purification (The "Wash")
Objective: Remove unreacted o-toluidine and formic acid via Acid-Base extraction.[1]
Principle: The amide bond in
Protocol A: Acid-Base Extraction[1]
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[1]
-
Acid Wash (Critical Step): Wash the organic phase twice with 1M HCl (10 mL per gram).[1]
-
Neutralization Wash: Wash the organic phase once with Saturated NaHCO
to remove residual acid. -
Brine Wash: Wash once with saturated NaCl solution to remove trapped water.[1]
-
Drying: Dry organic layer over anhydrous MgSO
, filter, and concentrate in vacuo.
Visualization: Extraction Logic
Figure 1: Workflow for removing basic amine impurities via acid washing.[1]
Module 3: Recrystallization (Physical Purification)
Objective: Polish the solid to achieve >98% purity and correct melting point. Challenge: The compound melts at ~60°C. Standard high-boiling solvents (Toluene, Water) often cause "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.[1]
Protocol B: Mixed-Solvent Recrystallization (EtOH/Water)
Recommended Solvent System: Ethanol (Solvent) / Water (Anti-solvent).[1]
-
Dissolution: Place the chemically purified solid in an Erlenmeyer flask.
-
Heating: Add minimum Ethanol at 40–50°C (Do not boil vigorously; keep below MP if possible, or just above). Swirl until dissolved.
-
Precipitation: Add warm Water dropwise with swirling until a faint, persistent turbidity (cloudiness) appears.[1]
-
Clarification: Add 1-2 drops of Ethanol to clear the solution back to transparent.
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly .
-
Filtration: Collect crystals via vacuum filtration.[1] Wash with cold 20% EtOH/Water.[1]
Module 4: Troubleshooting & FAQs
Issue: "The product oiled out!" (Liquid droplets formed at the bottom)
Cause: The solution temperature was above the product's melting point (59°C) when the saturation point was reached. Solution:
-
Re-heat the mixture until the oil dissolves (add a small amount of Ethanol if needed).
-
Seed it: Add a tiny crystal of pure product (or scratch the glass) as it cools to ~55°C.
-
Vigorous Stirring: Sometimes rapid stirring during the cooling phase prevents oil coalescence and promotes nucleation.
Issue: "The product is still brown."
Cause: Highly colored oxidation byproducts of o-toluidine (azo compounds or quinones) are trapped in the crystal lattice. Solution:
-
Dissolve the solid in Ethanol.
-
Add Activated Charcoal (Carbon) (~5% by weight).[1]
-
Heat gently for 10 minutes (do not boil).
-
Filter while hot through Celite (diatomaceous earth) to remove the carbon.[1]
-
Proceed to Recrystallization (Protocol B).[1]
Visualization: Troubleshooting Logic
Figure 2: Decision tree for common purification failures.
References
-
PubChem. (n.d.).[1][4] Formamide, N-(2-methylphenyl)- (Compound Summary). National Library of Medicine.[1] Retrieved February 1, 2026, from [Link][1]
-
Cheméo. (n.d.).[1][5] Chemical Properties of Formamide, N-(2-methylphenyl)-.[1][4][6][7] Retrieved February 1, 2026, from [Link][1]
-
Organic Syntheses. (1955).[1] Purification of aromatic amides via acid washing (General Protocol Adaptation).[1]Organic Syntheses, Coll.[1][8] Vol. 3, p. 590.[1] (General reference for amide/amine separation logic). [Link][1][9]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of low-melting solids and charcoal treatment).
Sources
- 1. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. CN101838206A - Purification method of o-toluidine - Google Patents [patents.google.com]
- 4. Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - o-toluidine from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Formamide, N-(2-methylphenyl)- (CAS 94-69-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. N-(2-methylphenyl)formamide [stenutz.eu]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of N-(2-methylphenyl)formamide
[1]
Topic: Purification & Recrystallization Protocols Compound: N-(2-methylphenyl)formamide (CAS: 94-69-9) Synonyms: N-o-tolylformamide, 2-methylformanilide Support Level: Tier 3 (Senior Application Scientist)[1]
Module 1: The Physicochemical Challenge
Before attempting recrystallization, you must understand the thermodynamic constraints of this specific molecule.[1] N-(2-methylphenyl)formamide presents a classic "Low Melting Point" challenge.
Critical Data Points
| Property | Value | Implication for Recrystallization |
| Melting Point (MP) | 59–60 °C | CRITICAL: The MP is lower than the boiling point of most common solvents (Water, Ethanol, Toluene).[1] If you saturate a boiling solution (e.g., water at 100°C), the compound will separate as a liquid oil , not a crystal, upon cooling.[1] |
| Solubility (Cold) | Low in Water/Hexane | Good candidates for anti-solvents.[1] |
| Solubility (Hot) | High in Ethanol, EtOAc | Good candidates for primary solvents.[1] |
| Impurities | o-Toluidine, Formic Acid | o-Toluidine oxidizes to purple/brown tars.[1] Requires activated charcoal.[1] |
Module 2: Solvent System Selection
Do not use a single solvent with a boiling point >60°C unless you strictly control the temperature.[1] We recommend a Binary Solvent System (Solvent / Anti-solvent) to control saturation at temperatures below the melting point.[1]
Recommended Systems
| System | Composition | Protocol Type | Pros/Cons |
| System A (Standard) | Ethanol / Water | Anti-solvent Precipitation | Pros: Eco-friendly, high yield.[1] Cons: Risk of hydrolysis if boiled too long; drying takes longer.[1] |
| System B (Anhydrous) | Ethyl Acetate / Hexane | Anti-solvent Precipitation | Pros: Easy to dry, no hydrolysis risk.[1] Cons: Flammable, requires fume hood.[1] |
| System C (Historical) | Ligroin (60-90) | Single Solvent Cooling | Pros: Selective.[1] Cons: Ligroin composition varies; low flash point.[1] |
Decision Logic: Selecting Your Workflow
Figure 1: Decision matrix for selecting the optimal solvent system based on crude material state.
Module 3: Step-by-Step Protocol (Anti-Solvent Method)
Objective: Crystallize N-(2-methylphenyl)formamide without triggering "oiling out." Target Temperature: 45–50°C (Strictly BELOW the MP of 59°C).
Protocol: Ethanol/Water System
-
Dissolution (The "Warm" Step):
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol in small portions while warming the flask in a water bath set to 50°C .
-
Warning: Do NOT boil.[1] Dissolve the solid completely using the minimum amount of ethanol.[1]
-
Note: If the solution is dark, add activated charcoal (1-2% w/w), stir for 5 mins, and filter warm through Celite.
-
-
The Cloud Point (The Critical Step):
-
Clarification:
-
Add 2-3 drops of Ethanol to clear the turbidity.[1] The solution should be clear and saturated.
-
-
Crystallization:
-
Remove from heat.[1] Allow the flask to cool to room temperature slowly (undisturbed).
-
Observation: If droplets of oil appear on the bottom/sides, scratch the glass with a rod to induce crystallization.[1] If oil persists, reheat slightly to redissolve and add a tiny amount of ethanol.[1]
-
Once at room temperature, cool in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
-
Isolation:
Module 4: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Report: "I cooled the solution and instead of crystals, I see a separate liquid layer at the bottom."
-
Diagnosis: You exceeded the saturation point at a temperature above the melting point (59°C).[1] The compound phase-separated as a liquid before it could organize into a crystal lattice.[1]
-
The Fix:
-
Re-heat the mixture until the oil dissolves (homogeneous phase).
-
Add a small amount of the primary solvent (Ethanol).[1] This lowers the saturation so precipitation happens at a lower temperature.[1]
-
Seed it: Cool to ~55°C and add a seed crystal of pure N-(2-methylphenyl)formamide.
-
Cool very slowly with gentle stirring.
-
Issue 2: Color Retention
User Report: "My crystals are grey or light purple."
-
Diagnosis: Oxidation of unreacted o-toluidine.[1]
-
The Fix: Recrystallization alone rarely removes colored oligomers.[1] You must perform a Charcoal Treatment .[1]
Issue 3: Low Yield
User Report: "I lost 60% of my material."
-
Diagnosis A: Too much solvent.[1] (Did you measure the "minimum amount"?)
-
Diagnosis B: Solvent composition.[1][2] If using Ethanol/Water, you may have too much Ethanol.[1]
-
The Fix: Take the mother liquor (filtrate), concentrate it on a rotavap to half volume, and repeat the cooling process to harvest a "second crop."
Module 5: Mechanism of Crystallization[1]
Understanding the phase diagram prevents errors.[1]
Figure 2: Phase separation pathway.[1] The goal is to navigate from 'Solution' to 'Crystal' without falling into the 'Oil' trap.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7202, Formamide, N-(2-methylphenyl)-. Retrieved from [Link]
-
Stenutz, R. Data Sheet: N-(2-methylphenyl)formamide. Stenutz.eu.[1] Retrieved from [Link][1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for N-aryl amide purification protocols).
-
Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[1] (Standard reference for solvent selection and purification logic).
Column chromatography methods for 2-Formamidotoluene purification
Ticket Subject: Optimization of Column Chromatography for
Executive Summary & Chemical Context[1][2][3][4][5]
Welcome to the technical support hub for the purification of 2-Formamidotoluene (CAS: 94-69-9). This guide addresses the specific challenges associated with purifying formanilides, particularly the separation of the target amide from its parent amine (o-toluidine ) and potential oxidation byproducts.
Compound Profile:
-
Target: 2-Formamidotoluene (
-formyl-o-toluidine) -
Physical State: Solid (mp ~59°C) or viscous oil (if impure).
-
Key Impurity: o-Toluidine (Unreacted starting material).
-
Chromatographic Challenge: Both compounds are aromatic and UV-active. However, the amide functionality introduces hydrogen-bonding capabilities that can cause peak tailing on silica gel, while the basic amine impurity can streak, leading to co-elution.
Pre-Column Optimization (Critical Step)
STOP: Before preparing a column, you must validate if the crude mixture is ready for chromatography. Relying solely on silica gel to separate a basic amine (o-toluidine) from a neutral amide is inefficient and often leads to poor resolution.
The "Acid Wash" Protocol (Self-Validating System)
The most effective purification step happens in the separatory funnel, not the column.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Extraction: Wash the organic layer twice with 1M HCl .
-
Mechanism:[1] The HCl protonates the unreacted o-toluidine, converting it into the water-soluble hydrochloride salt. The 2-Formamidotoluene (amide) remains neutral and stays in the organic layer.
-
-
Verification: Spot the organic layer on a TLC plate against an o-toluidine standard. If the amine spot is gone, you may skip the column or run a fast filtration plug.
Method Development & TLC
If the acid wash is insufficient or skipped due to specific protocol constraints, use the following chromatographic parameters.
TLC Visualization & Rf Data
| Component | Rf (Hex:EtOAc 7:3) | Detection Method | Notes |
| 2-Formamidotoluene | 0.35 - 0.45 | UV (254 nm) | Dark spot, distinct absorption. |
| o-Toluidine | 0.50 - 0.60 | UV / Iodine / Ninhydrin | Ninhydrin turns amines red/purple (heat required). |
| Oxidation Byproducts | < 0.10 (Baseline) | UV / PMA Stain | Often stick to baseline. |
Solvent System Selection
-
Standard System: Hexane / Ethyl Acetate.[2]
-
Polarity Adjustment: If the amide drags (tails), add 1% Methanol to the mobile phase. Avoid adding amines (like Triethylamine) if possible, as they can degrade the amide linkage over time, though they are standard for amine purification.
Standard Operating Procedure (SOP): Flash Chromatography
Workflow Diagram
The following diagram outlines the decision logic for the purification workflow.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile.
Step-by-Step Protocol
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Column Packing: Slurry pack in 100% Hexane or 95:5 Hexane:EtOAc .
-
Sample Loading:
-
Preferred:Dry Loading .[2] Dissolve crude in minimal DCM, mix with silica (1:2 ratio), and evaporate to a free-flowing powder. Load this powder on top of the packed bed. This prevents band broadening caused by poor solubility in the initial mobile phase.
-
-
Elution Gradient:
-
CV 1-3: 100% Hexane (Equilibration).
-
CV 4-10: 0-20% EtOAc in Hexane (Elutes non-polar impurities).
-
CV 11-20: 20-40% EtOAc in Hexane (Elutes 2-Formamidotoluene).
-
CV 20+: Flush with 100% EtOAc to remove baseline material.
-
-
Fraction Collection: Collect fractions corresponding to the UV absorbance at 254 nm.
Troubleshooting Guide (Q&A)
Q1: My product peak is tailing significantly, causing it to overlap with impurities. How do I fix this?
-
Diagnosis: Amides form strong hydrogen bonds with the silanol groups on the silica surface.
-
Solution: Increase the mobile phase polarity slightly or "cap" the silanols.
-
Method A: Switch to DCM:MeOH (98:2 to 95:5). Methanol is a protic solvent that out-competes the amide for silanol binding sites, sharpening the peak.
-
Method B: Use a higher grade of "spherical" silica, which has fewer active sites than irregular silica.
-
Q2: I see a "ghost peak" or poor mass balance. Where is my compound?
-
Diagnosis: 2-Formamidotoluene has a melting point around 59°C. If you used a Rotavap with a water bath set >60°C and high vacuum, you might be subliming or co-evaporating the product.
-
Solution: Lower the water bath temperature to 40°C and monitor the vacuum trap.
Q3: The o-toluidine spot is co-eluting despite the gradient. What now?
-
Diagnosis: The amine is streaking due to its basicity.
-
Solution: If you skipped the acid wash (Step 2), you must modify the column conditions.
-
Add Modifier: Add 0.5% Triethylamine (TEA) to the mobile phase. This neutralizes the silica acidity, allowing the amine to elute as a sharp band, usually before the amide in non-polar systems, or distinctly separated. Note: TEA is hard to remove; you will need to dry the fractions thoroughly.
-
Q4: The product solidified in the column during loading.
-
Diagnosis: Solubility mismatch. 2-Formamidotoluene is poorly soluble in pure hexane.
-
Solution: Use the Dry Loading technique described in the SOP. Do not attempt to liquid load with DCM onto a Hexane column; the product will precipitate instantly upon contact with hexane, blocking the flow.
Purification Logic Tree
Use this diagram to troubleshoot active separation issues.
Figure 2: Troubleshooting logic for common chromatographic failures.
References
-
Stenutz, R. (n.d.). N-(2-methylphenyl)formamide Properties. ChemData. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7202, Formamide, N-(2-methylphenyl)-. Retrieved from [Link]
-
Biotage. (2023).[3] Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
Sources
- 1. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide | MDPI [mdpi.com]
- 2. orgsyn.org [orgsyn.org]
- 3. biotage.com [biotage.com]
Technical Support Center: Degradation of N-(2-methylphenyl)formamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals studying the stability and degradation of N-(2-methylphenyl)formamide. This document provides in-depth, experience-driven guidance on understanding its degradation pathways, troubleshooting common experimental issues, and implementing robust analytical protocols. Our goal is to synthesize technical accuracy with practical, field-proven insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-methylphenyl)formamide and why is its stability important?
N-(2-methylphenyl)formamide, also known as 2'-Methylformanilide or N-Formyl-o-toluidine, is an organic compound belonging to the formamide class.[1][2] It features a formyl group attached to the nitrogen of 2-methylaniline (o-toluidine).[1] Understanding its stability is critical in pharmaceutical development and chemical synthesis. Degradation can lead to the formation of impurities, which may alter the efficacy, safety, or shelf-life of a final product.[3][4] Forced degradation studies are essential for identifying potential degradants, establishing degradation pathways, and developing stability-indicating analytical methods as required by regulatory agencies.[5][6]
Q2: What are the primary degradation pathways for N-(2-methylphenyl)formamide in solution?
Based on its chemical structure (an N-substituted formamide), the primary degradation pathways involve hydrolysis, photolysis, and oxidation.
-
Hydrolysis: This is the most common pathway. The amide bond is susceptible to cleavage under acidic, basic, or even neutral conditions, yielding 2-methylaniline (o-toluidine) and formic acid .[1] The mechanism generally involves the hydration of the carbonyl group to form a tetrahedral intermediate, which then breaks down.[7][8]
-
Photodegradation: As an aromatic compound, N-(2-methylphenyl)formamide can be susceptible to degradation upon exposure to UV light.[1] This can lead to cleavage of the amide bond or other complex reactions involving the aromatic ring.
-
Oxidative Degradation: Exposure to oxidizing agents can lead to various degradation products. The specific products depend on the oxidant used and the reaction conditions.
-
Thermal Degradation: While generally more stable to heat than to hydrolytic conditions, prolonged exposure to high temperatures can induce degradation, often yielding similar products to hydrolysis.[9]
Q3: What analytical methods are recommended for studying its degradation?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating N-(2-methylphenyl)formamide from its degradation products and quantifying them. A stability-indicating HPLC method should be developed and validated to ensure it can resolve the parent compound from all significant degradants.[5][10] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[11]
Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter during your stability and degradation studies.
Q4: I am performing acid hydrolysis, but I'm seeing very slow or no degradation. What should I do?
-
Causality: N-substituted formamides can be relatively stable in acidic solutions compared to alkaline conditions.[12] The protonation of the amide nitrogen can make nucleophilic attack by water less favorable.
-
Troubleshooting Steps:
-
Increase Acid Concentration: If you are using 0.1 M HCl, consider increasing the concentration to 1 M HCl or even higher.
-
Increase Temperature: Elevate the reaction temperature. Refluxing the solution is a common practice in forced degradation studies to accelerate the reaction.[10] Start with a moderate temperature (e.g., 60 °C) and increase if necessary.
-
Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24, 48, or 72 hours) to observe degradation. The goal is typically to achieve 10-20% degradation to properly validate the analytical method.[5]
-
Q5: My sample degraded almost completely under basic conditions. How can I achieve a target degradation of 10-20%?
-
Causality: Amide hydrolysis is often significantly faster under basic conditions due to the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon.
-
Troubleshooting Steps:
-
Decrease Base Concentration: Reduce the concentration of your base. If you used 1 M NaOH, try 0.1 M or even 0.01 M NaOH.
-
Lower the Temperature: Perform the experiment at a lower temperature. Instead of heating, try running the reaction at room temperature or even in a cooled water bath.
-
Reduce Exposure Time: Collect time points at much shorter intervals (e.g., 1, 2, 4, and 8 hours) to capture the desired degradation level before the parent compound is fully consumed.
-
Q6: I see a strong smell of ammonia after heating my formamide solution. Is this related to degradation?
-
Causality: Yes, this is a classic sign of formamide degradation. While N-(2-methylphenyl)formamide itself will hydrolyze to 2-methylaniline, if your solvent or reagents contain simple formamide as an impurity, it can degrade to ammonia and formic acid, especially at elevated temperatures (e.g., >60°C).[13]
-
Preventative Measures:
-
Use High-Purity Reagents: Ensure your starting materials and solvents are of high purity.
-
Prepare Solutions Freshly: Prepare formamide-containing solutions immediately before use, especially for reactions involving heat.[13]
-
Control Temperature: Avoid unnecessarily high temperatures during your experiment unless required for forced degradation.
-
Q7: My chromatogram shows multiple unexpected small peaks after an oxidative stress test. How do I identify them?
-
Causality: Oxidation can be a complex process, leading to a variety of minor degradation products through radical mechanisms or over-oxidation.[14]
-
Troubleshooting & Identification Strategy:
-
Use LC-MS: The most direct way to identify these peaks is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of each impurity, offering crucial clues to its structure.
-
Evaluate Blank Injections: Ensure the peaks are not artifacts from your solvent, mobile phase, or the oxidizing agent itself (e.g., peroxide stabilizers).
-
Consider Plausible Structures: Based on the parent structure, hypothesize potential oxidation products (e.g., N-oxides, hydroxylated aromatic rings) and see if the observed masses match.
-
Visualizing the Degradation Landscape
Primary Degradation Pathways
The following diagram illustrates the main degradation routes for N-(2-methylphenyl)formamide under common stress conditions.
Caption: Key degradation pathways of N-(2-methylphenyl)formamide.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a standard workflow for conducting a forced degradation study, designed to generate potential degradation products and validate a stability-indicating analytical method.[4][15]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Materials:
-
N-(2-methylphenyl)formamide (Reference Standard)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks, pipettes, HPLC vials
-
-
Preparation of Stock & Stress Samples:
-
Prepare a 1.0 mg/mL stock solution of N-(2-methylphenyl)formamide in methanol.
-
For each stress condition, add a specified volume of the stock solution to a flask containing the stressor solution (see Table 1).
-
Simultaneously, prepare a control sample by diluting the stock solution with the solvent (e.g., 50:50 methanol:water) and storing it under ambient/refrigerated conditions protected from light.
-
-
Execution of Stress Conditions:
-
Expose the samples to the conditions detailed in the table below. The duration and intensity should be adjusted to achieve 5-20% degradation.[5]
-
-
Sample Processing & Analysis:
-
After the specified stress period, withdraw samples at appropriate time points.
-
Cool samples to room temperature.
-
Neutralize the acid- and base-stressed samples using an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) with the mobile phase to a final target concentration (e.g., 100 µg/mL).
-
Analyze by a validated stability-indicating HPLC method.
-
Data Presentation & Summary
Table 1: Recommended Starting Conditions for Forced Degradation
This table provides standard, field-proven starting points for stress testing. Researchers should optimize these conditions based on the observed stability of the molecule.
| Stress Type | Stress Condition | Temperature | Duration (Initial) |
| Acid Hydrolysis | 0.1 M HCl | 80 °C (reflux) | 8 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 4 hours |
| Neutral Hydrolysis | Water | 80 °C (reflux) | 12 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid Drug Substance | 105 °C (dry heat) | 48 hours |
| Photolytic | Solution/Solid | ICH Option 2* | As per guidelines |
*ICH Option 2: Expose to not less than 1.2 million lux hours and 200 watt hours/square meter.
Table 2: Summary of Potential Degradation Products
| Stress Condition | Major Degradation Product(s) | Expected Observation in HPLC |
| Acid/Base/Neutral Hydrolysis | 2-Methylaniline, Formic Acid | A new, likely more polar peak (2-methylaniline) eluting earlier than the parent drug. |
| Oxidation | N-oxides, hydroxylated species | Appearance of one or more new peaks, often with slightly different polarity. |
| Photolysis | Cleavage products, isomers | Appearance of new peaks; peak purity analysis of the parent peak is critical. |
| Thermal | 2-Methylaniline, Formic Acid | Similar to hydrolysis; potential for other minor byproducts from fragmentation. |
References
- Benchchem. (n.d.). Formamide, N-(2-methylphenyl)- | 94-69-9.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- GCE. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- PubMed. (n.d.). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- NIH. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC.
- PubChem. (n.d.). Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202.
- ResearchGate. (n.d.). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide.
- ResearchGate. (n.d.). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations | Request PDF.
- ResearchGate. (n.d.). (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS.
- PMC. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
- ResolveMass Laboratories Inc. (n.d.). Nitrosamine Degradation Pathways.
- ResearchGate. (n.d.). 69 questions with answers in FORMAMIDES | Science topic.
- MDPI. (2022, September 12). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities.
- MDPI. (n.d.). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films.
Sources
- 1. Formamide, N-(2-methylphenyl)- | 94-69-9 | Benchchem [benchchem.com]
- 2. Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pharmtech.com [pharmtech.com]
Handling and storage recommendations for N-(o-tolyl)formamide
Product Name: N-(o-Tolyl)formamide CAS Number: 94-69-9 Synonyms: N-(2-Methylphenyl)formamide; o-Formotoluidide Support Tier: Level 3 (Senior Application Scientist)
Introduction & Application Context
Welcome to the technical support center for N-(o-tolyl)formamide . This guide is designed for researchers utilizing this compound primarily as a precursor in the Madelung Indole Synthesis , a powerful method for constructing substituted indoles via intramolecular cyclization.
Critical Characteristic: This compound possesses a relatively low melting point (59–62 °C ). This physical property dictates strict temperature controls during storage and handling to prevent "fusing" (solidification into a single hard block), which complicates precise weighing and transfer.
Storage & Stability Recommendations
Core Storage Protocols
Unlike standard organic solids, N-(o-tolyl)formamide requires thermal discipline due to its proximity to melting at ambient lab temperatures in warmer climates.
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2–8 °C (Refrigerated) | Ambient storage (>25°C) risks partial melting and re-solidification, altering crystal habit and trapping moisture. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | While chemically stable, the amide bond is susceptible to hydrolysis over long periods if exposed to atmospheric moisture. |
| Container | Amber Glass, Tightly Sealed | Protects from incidental UV exposure; glass prevents leaching of plasticizers which can occur with low-melting aromatics. |
Troubleshooting: Physical Appearance Changes
Q: My material has turned into a yellow, sticky clump. Is it degraded? A: Not necessarily.
-
Color: Pure N-(o-tolyl)formamide is white to off-white. A yellow tint often indicates trace oxidation of the o-toluidine impurity (hydrolysis product). Check purity via TLC (Solvent: Hexane/Ethyl Acetate 7:3).
-
Texture: Clumping usually indicates the material exceeded 50°C during transit or storage. If the purity is >98% by HPLC/NMR, the material can be ground and used. If <95%, recrystallization is required.
Visual Guide: Storage Decision Logic
Figure 1: Decision tree for assessing material integrity upon receipt.
Handling & Solubilization Guide
Solubility Profile
Researchers often face difficulty choosing the right solvent for recrystallization or reaction.
| Solvent | Solubility Rating | Application Note |
| Ethanol/Methanol | High | Ideal for transferring material; not suitable for high-temp Madelung reactions (protic). |
| Dichloromethane | High | Good for extraction/workup. |
| Toluene/Xylene | Moderate (Hot) | Recommended for recrystallization. Poor solubility when cold allows for high recovery yields. |
| Water | Very Low | LogP is approx 2.[1]2. Insoluble. |
| Diethyl Ether | Moderate | Suitable for washing crude precipitates. |
Handling Molten Material
Q: Can I melt the compound to transfer it as a liquid? A: Yes, but with caution.
-
Protocol: Heat gently to 65°C using a water bath. Do not use a heat gun, as localized hotspots (>150°C) can induce thermal decomposition or sublimation.
-
Risk: Molten amide can supercool and solidify rapidly in pipettes. Pre-warm glass syringes to 60°C before transfer.
Application Troubleshooting: Madelung Synthesis
The most common application failure involves the Madelung Cyclization to form indoles. This reaction uses a strong base (e.g., Sodium amide, Potassium tert-butoxide) at high temperatures (250–300°C).
Critical Failure Mode: Moisture Interference
Symptom: The reaction turns black/tarry immediately but yields no indole product. Cause: Water in the starting material hydrolyzes the amide back to o-toluidine before cyclization can occur. The base is consumed by water rather than deprotonating the amide nitrogen.
Corrective Protocol: Pre-Reaction Drying
Because the melting point (60°C) is low, standard oven drying will melt the product.
-
Equipment: Vacuum desiccator or Abderhalden drying pistol.
-
Desiccant: P₂O₅ (Phosphorus pentoxide) or KOH pellets.
-
Conditions: High vacuum (< 1 mbar) at Ambient Temperature (25°C) for 12 hours.
-
Warning: Do not heat above 40°C under vacuum, or the compound may sublime into your vacuum lines.
-
Visual Guide: Madelung Preparation Workflow
Figure 2: Pre-reaction drying workflow to prevent hydrolysis during indole synthesis.
Frequently Asked Questions (FAQ)
Q: Is N-(o-tolyl)formamide toxic? A: It carries GHS classifications for Acute Toxicity (Oral) and Eye Irritation (H302, H319).[2] It is an amide derivative of o-toluidine; while the amide bond reduces immediate toxicity compared to the free amine, it should be handled as a potential carcinogen suspect due to metabolic hydrolysis. Always use a fume hood.
Q: Can I use N-(p-tolyl)formamide instead? A: No. The para-isomer lacks the methyl group in the ortho position. The Madelung synthesis mechanism specifically requires the ortho-methyl protons to be deprotonated for nucleophilic attack on the carbonyl carbon. The para-isomer cannot cyclize to form an indole.
Q: How do I remove unreacted starting material from my crude indole? A: N-(o-tolyl)formamide is moderately polar.
-
Dissolve the crude mixture in Ethyl Acetate.
-
Wash with 1M HCl . This will not remove the amide effectively (amides are poor bases).
-
Recommendation: Use column chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexane:Ethyl Acetate (Start 9:1, Gradient to 7:3). The indole usually elutes before the unreacted amide.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7202, Formamide, N-(2-methylphenyl)-. Retrieved from [Link]
-
Madelung, W. (1912). "Über eine neue Darstellungsweise für substituierte Indole".[3] Berichte der deutschen chemischen Gesellschaft, 45(1), 1128–1134. (Foundational chemistry for the application).
-
Organic Chemistry Portal. Madelung Indole Synthesis. Retrieved from [Link]
Sources
Identifying impurities in "Formamide, N-(2-methylphenyl)-" samples
Welcome to the Technical Support Center for High-Purity Synthesis Intermediates. I am Dr. Aris, your Senior Application Scientist.
Below is the comprehensive troubleshooting and technical guide for Formamide, N-(2-methylphenyl)- (CAS: 94-69-9). This guide addresses the unique analytical challenges posed by this molecule, specifically distinguishing between bona fide chemical impurities and inherent conformational isomers (rotamers).[1]
Module 1: The Critical Impurity Profile
Before troubleshooting detection issues, we must define what we are detecting. In the synthesis of N-(2-methylphenyl)formamide (typically via formylation of o-toluidine), three specific impurities dictate the quality profile.
Table 1: Target Impurity Data
| Compound Class | Chemical Name | CAS No.[2][3][4][5] | Origin | Criticality |
| Main Analyte | Formamide, N-(2-methylphenyl)- | 94-69-9 | Target Product | N/A |
| Impurity A (SM) | o-Toluidine (2-Methylaniline) | 95-53-4 | Unreacted Starting Material / Hydrolysis Degradant | CRITICAL (Genotoxic Carcinogen) [1] |
| Impurity B (By-product) | N,N'-Di-o-tolylformamidine | 612-04-4* | Condensation side-reaction (Overheating) | Moderate (Process Indicator) |
| Impurity C (Reagent) | Formic Acid | 64-18-6 | Excess Reagent | Low (Volatile) |
*Note: CAS 612-04-4 refers to the general class or para-isomer in some databases; the ortho-analogue is structurally specific to this synthesis.
Visualizing the Impurity Pathways
The following diagram maps the genesis of these impurities during synthesis and storage.
Figure 1: Reaction network showing the origin of Impurity A (reversible hydrolysis) and Impurity B (condensation).
Module 2: The "Split Peak" Phenomenon (Rotamers)
User Issue: "My HPLC chromatogram shows a split peak for the main compound (approx. ratio 85:15). Is my sample contaminated?"
Technical Diagnosis: Likely No . This is the most common "false failure" in formamide analysis. Formamides possess a partial double bond character between the Carbon and Nitrogen (C-N) due to resonance. This restricts rotation, creating two distinct conformational isomers (Rotamers): cis (E) and trans (Z).
-
The Trap: On standard C18 columns at ambient temperature (25°C), these rotamers often separate or present as a "shoulder," mimicking an impurity.
-
The Validation: If you heat the column, the rotation speed increases. At the coalescence temperature, the two peaks will merge into one sharp peak.
Decision Tree: Impurity vs. Rotamer
Figure 2: Troubleshooting logic to distinguish conformational isomers from chemical contaminants.
Module 3: Analytical Protocols
To ensure accurate quantification of o-toluidine (Impurity A) and avoid rotamer artifacts, use the following validated methodologies.
Protocol A: HPLC (High-Performance Liquid Chromatography)
Best for: Purity assay and non-volatile impurities.
| Parameter | Setting / Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. |
| Mobile Phase A | 0.1% Ammonium Acetate in Water (pH ~6.5). Avoid low pH to prevent rapid on-column hydrolysis. |
| Mobile Phase B | Acetonitrile (ACN). |
| Gradient | 5% B to 95% B over 20 min. |
| Temperature | 45°C - 50°C (Critical). Elevated temperature collapses rotamers into a single peak. [2] |
| Detection | UV at 210 nm (for o-toluidine sensitivity) and 254 nm (for formamide). |
| Flow Rate | 1.0 mL/min. |
Protocol B: GC-MS (Gas Chromatography - Mass Spectrometry)
Best for: Trace analysis of o-toluidine (Genotoxic Impurity).
WARNING: Formamides are thermally unstable. In a hot GC injector port (>250°C), N-(2-methylphenyl)formamide can degrade back to o-toluidine or isocyanates, leading to false positive impurity results.
-
Inlet Temp: Keep as low as possible (e.g., 200°C) or use On-Column Injection.
-
Validation: Inject a pure standard of the formamide. If an o-toluidine peak appears in the pure standard, your GC method is inducing degradation.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why is the o-toluidine limit so strict? A: o-Toluidine is a Class 1 carcinogen. According to ICH M7 guidelines, mutagenic impurities must be controlled to levels that result in less than negligible risk (typically <1.5 µ g/day intake for lifetime exposure) [3].[6][7] Standard HPLC UV limits (0.1%) are often insufficient; you may need to validate a specific limit test using the GC-MS method described above.
Q2: I see a peak at RRT 1.2 that grows when I leave the sample in the autosampler. What is it? A: This is likely Impurity A (o-toluidine) resulting from hydrolysis. Formamides hydrolyze in the presence of moisture and acid/base.
-
Fix: Ensure your diluent is neutral (avoid strong acid/base diluents) and analyze samples immediately after preparation.
Q3: Can I use NMR to distinguish the rotamers? A: Yes. In ^1H NMR (DMSO-d6), you will see two distinct sets of signals for the formyl proton (approx. 8.3 ppm and 8.6 ppm) and the methyl group. This confirms the identity of the product as a mixture of conformers, not a mixture of impurities [4].
References
-
National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition: o-Toluidine. U.S. Department of Health and Human Services. Available at: [Link]
-
Sielc Technologies. Separation of Formamide, N-(2-methylphenyl)- on Newcrom R1 HPLC column. (Demonstrates reverse phase behavior). Available at: [Link]
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Available at: [Link]
-
PubChem. Formamide, N-(2-methylphenyl)- (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
- 1. Chromatographically separable rotamers of an unhindered amide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Formamide, N-(2-methylphenyl)- (CAS 94-69-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. fda.gov [fda.gov]
- 7. nihs.go.jp [nihs.go.jp]
"Formamide, N-(2-methylphenyl)-" moisture sensitivity and hydrolysis prevention
A Guide to Understanding and Preventing Moisture-Induced Hydrolysis
I. Understanding the Challenge: The Inherent Instability of N-(2-methylphenyl)-formamide in the Presence of Moisture
Formamide, N-(2-methylphenyl)-, also known as 2'-methylformanilide, is a valuable reagent in organic synthesis. However, its amide functionality makes it susceptible to hydrolysis, a chemical reaction where water cleaves the amide bond. This process can significantly impact experimental outcomes by consuming the starting material and generating impurities.
The primary hydrolysis products of N-(2-methylphenyl)-formamide are 2-methylaniline and formic acid . The presence of these impurities can lead to side reactions, alter reaction kinetics, and complicate product purification.
Key Physicochemical Properties of Formamide, N-(2-methylphenyl)- [1][2]
| Property | Value |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Appearance | Solid (typical) |
| Melting Point | 41-43 °C |
| Boiling Point | 265 °C |
II. Troubleshooting Guide: Identifying and Addressing Hydrolysis
This section is designed to help you diagnose and resolve issues related to the hydrolysis of N-(2-methylphenyl)-formamide in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I observe an unexpected polar impurity. Could this be due to hydrolysis of my N-(2-methylphenyl)-formamide?
A1: Yes, this is a strong possibility. The hydrolysis of N-(2-methylphenyl)-formamide to 2-methylaniline and formic acid introduces nucleophilic and acidic impurities into your reaction mixture. 2-methylaniline can react with electrophilic starting materials or intermediates, leading to unwanted byproducts. The presence of formic acid can alter the pH of the reaction, potentially catalyzing undesired side reactions or decomposing sensitive reagents.
Q2: I suspect my stored N-(2-methylphenyl)-formamide has been compromised by moisture. How can I confirm this?
A2: The most reliable way to confirm hydrolysis is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting the presence of the primary hydrolysis product, 2-methylaniline.
Analytical Protocol: Detection of 2-Methylaniline in N-(2-methylphenyl)-formamide by HPLC
This protocol provides a general framework for the detection of 2-methylaniline as an indicator of hydrolysis. Method optimization may be required for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh a sample of your N-(2-methylphenyl)-formamide (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of acetonitrile).
-
Prepare a standard solution of 2-methylaniline in the same solvent for comparison.
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is often effective. A typical starting point is a 30:70 (v/v) mixture of acetonitrile to acidified water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where 2-methylaniline has strong absorbance (e.g., 235 nm or 285 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Compare the chromatogram of your sample to that of the 2-methylaniline standard. The presence of a peak with the same retention time as the standard indicates hydrolysis.
-
Quantification can be achieved by creating a calibration curve with known concentrations of the 2-methylaniline standard.
Q3: What are the primary catalysts for the hydrolysis of N-(2-methylphenyl)-formamide?
A3: The hydrolysis of amides is generally catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
Therefore, it is crucial to avoid both acidic and basic contaminants, including residual acids or bases from previous reaction steps, in your reaction setup.
III. Prevention is Key: Best Practices for Handling and Storage
Proactive measures are the most effective way to prevent the hydrolysis of N-(2-methylphenyl)-formamide.
Storage:
-
Original Container: Keep the compound in its original, tightly sealed container.
-
Inert Atmosphere: For long-term storage or for particularly sensitive applications, consider storing the container inside a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) or in a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.
Handling:
-
Inert Atmosphere: Whenever possible, handle N-(2-methylphenyl)-formamide under an inert atmosphere. This is especially critical when dispensing the reagent.
-
Minimize Exposure: Open the container only when necessary and for the shortest possible time.
-
Dry Glassware and Solvents: Ensure all glassware is thoroughly dried before use, preferably by oven-drying or flame-drying under a stream of inert gas. Use anhydrous solvents for your reactions.
Experimental Workflow: Handling Moisture-Sensitive Reagents
This workflow outlines the key steps to minimize moisture exposure during your experiment.
Caption: Acid-catalyzed hydrolysis mechanism.
Base-Catalyzed Hydrolysis
Sources
Catalyst selection for optimizing the synthesis of 2-Formamidotoluene
Technical Support Center: Synthesis of 2-Formamidotoluene
Case ID: 2-FAT-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Hub: Select Your Catalytic Strategy
Before proceeding, identify your primary constraint. The synthesis of 2-Formamidotoluene (N-o-tolylformamide) presents a specific challenge: the ortho-methyl group creates steric hindrance that lowers nucleophilicity compared to para- or meta- isomers.
| Constraint | Recommended Catalyst System | Why? |
| High Purity / Easy Workup | Heterogeneous Zinc Oxide (ZnO) | Solid catalyst; simple filtration removal; activates formic acid effectively despite steric bulk. |
| Cost / Scale (>1 kg) | Formic Acid (Self-catalyzed) + Toluene | No metal cost; uses azeotropic water removal (Dean-Stark) to drive equilibrium. |
| Green Chemistry / Mild Cond. | Sulfated Zirconia or Ionic Liquids | Reusable solid acid; operates at lower temps; avoids volatile organic solvents (VOCs). |
| CO₂ Utilization (R&D) | Ru/Ir or NaBH₄ systems | Converts CO₂ directly to formamide; high atom economy but requires high pressure/expensive metals. |
Experimental Protocols & Workflows
Protocol A: The "Gold Standard" – ZnO Catalyzed Solvent-Free Synthesis
Best for: Lab scale (1g – 100g), high yield, and minimal waste.
Mechanism: ZnO acts as a Lewis acid, coordinating with the carbonyl oxygen of formic acid, increasing its electrophilicity to overcome the steric barrier of the o-toluidine amine group.
Reagents:
-
o-Toluidine (1.0 equiv)
-
Formic Acid (1.2 – 1.5 equiv, 85-98%)
-
ZnO Nanoparticles or Powder (5 – 10 mol%)
Step-by-Step Workflow:
-
Charging: In a round-bottom flask, mix o-toluidine and ZnO.
-
Addition: Add formic acid dropwise at room temperature (Exothermic reaction: Monitor T < 60°C).
-
Reaction: Heat to 70°C . Stir for 30–60 minutes.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the amine spot (lower Rf).
-
-
Workup: Cool to Room Temperature (RT). Add Ethyl Acetate (EtOAc).
-
Separation: Filter the mixture to recover solid ZnO (wash with EtOAc).
-
Purification: Wash filtrate with sat. NaHCO₃ (removes excess acid) and Brine. Dry over Na₂SO₄ and evaporate.
-
Crystallization: Recrystallize from Ethanol/Water if necessary.
Protocol B: Azeotropic Dehydration (Metal-Free)
Best for: Industrial scale, low cost.
Reagents: o-Toluidine, Formic Acid (excess), Toluene.
Workflow:
-
Mix o-toluidine and Formic acid in Toluene.
-
Reflux with a Dean-Stark trap .
-
Continue until water collection ceases (theoretical volume calculated).
-
Distill off toluene to obtain crude product.
Visualization: Catalyst Selection & Mechanism
Figure 1: Decision Matrix for Catalyst Selection based on operational scale and constraints.
Troubleshooting Hub (Q&A)
Q1: I am observing low conversion (<60%) despite heating. What is wrong?
-
Diagnosis: The ortho-effect . The methyl group at the C2 position sterically shields the nitrogen, making it a poorer nucleophile than aniline.
-
Solution:
-
Increase Catalyst Load: If using ZnO, increase from 5 mol% to 10-15 mol%.
-
Temperature: Ensure reaction T is ≥ 70°C. Below this, the activation energy for the hindered amine is not met.
-
Water Removal: Water is a byproduct. If using Protocol B, ensure the Dean-Stark trap is functioning. Water accumulation drives the equilibrium backward (hydrolysis).
-
Q2: The product is an oil/sticky solid instead of crystals. How do I fix this?
-
Diagnosis: Residual solvent (Toluene/EtOAc) or unreacted o-toluidine (liquid) is depressing the melting point.
-
Solution:
-
High-Vac Drying: 2-Formamidotoluene has a melting point around 58-60°C. Dry under high vacuum (<1 mbar) for 4 hours.
-
Acid Wash: Dissolve crude in EtOAc and wash with 1M HCl . This protonates and removes unreacted o-toluidine (which stays in the aqueous layer). The amide is less basic and remains in the organic layer.
-
Q3: Can I use ZnCl₂ instead of ZnO?
-
Answer: Yes, ZnCl₂ is a potent Lewis acid [1].
-
Caveat: It is homogeneous (soluble) in many organic solvents and hygroscopic. It is harder to remove than ZnO. You will need an aqueous workup (washing with water/bicarb) to remove the zinc salts, whereas ZnO requires only filtration.
Q4: I see a dimer byproduct (N,N'-di-o-tolylurea).
-
Cause: Overheating or lack of formylating agent.
-
Prevention: Maintain a slight excess of Formic Acid (1.2 equiv). Avoid temperatures >120°C unless strictly necessary.
Comparative Data: Catalyst Performance
| Catalyst System | Yield (%) | Time (min) | Temp (°C) | Reusability | Ref |
| ZnO (Nano) | 92-95 | 30-60 | 70 | Excellent (5 cycles) | [2, 3] |
| ZnCl₂ | 85-90 | 60 | 70 | Poor (Homogeneous) | [1] |
| Sulfated Tungstate | 90 | 15 | RT-70 | Good | [4] |
| Formic Acid (Neat) | 75-80 | 180 | 100 | N/A | [5] |
References
-
Facile N-formylation of amines using Lewis acids as novel catalysts. ResearchGate. Available at: [Link]
-
ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
ZnO nanoparticles catalyzed C–N bond-forming reactions. NIScPR. Available at: [Link]
-
Formylation of Amines (Review). MDPI. Available at: [Link][1]
Sources
Validation & Comparative
Comparative Guide: N-(2-methylphenyl)formamide vs. N-(4-methylphenyl)formamide in Synthesis
Executive Summary
In the landscape of aromatic amide synthesis, N-(2-methylphenyl)formamide (Ortho) and N-(4-methylphenyl)formamide (Para) represent a classic case of structural isomerism dictating synthetic utility. While both serve as precursors for isocyanides and ligands in palladium-catalyzed cross-couplings, their divergent reactivity is defined by the "Ortho-Effect."
-
N-(2-methylphenyl)formamide is the critical precursor for the Madelung indole synthesis , leveraging the proximity of the methyl group to the formamide carbonyl to enable intramolecular cyclization.
-
N-(4-methylphenyl)formamide functions primarily as a linear extender, used to synthesize p-tolyl isocyanide (a key reagent in multicomponent reactions like Ugi and Passerini) and as a substrate for remote functionalization.
This guide provides a technical comparison of their physicochemical profiles, synthesis, and divergent reactivity, supported by experimental protocols and mechanistic insights.
Physicochemical Profile & Steric Analysis
The physical properties of these isomers are influenced by their ability to form intermolecular hydrogen bonds and the steric hindrance imposed by the methyl group.
| Feature | N-(2-methylphenyl)formamide | N-(4-methylphenyl)formamide |
| Common Name | N-Formyl-o-toluidine | N-Formyl-p-toluidine |
| CAS Number | 94-69-9 | 3085-54-9 |
| Structure | Ortho-substituted (Steric bulk near N) | Para-substituted (Linear, accessible N) |
| Physical State | Solid (Crystalline) | Solid (Crystalline) |
| Melting Point | 55–61 °C [1][2] | Solid (Crystal structure characterized [3]) |
| Solubility | Soluble in EtOH, Et2O, warm water | Soluble in EtOH, Et2O, slightly in water |
| Key Reactivity | Cyclization (Indole formation), Isocyanide synthesis | Dehydration (Isocyanide synthesis), N-alkylation |
Steric & Structural Insight:
-
Ortho-Isomer: The methyl group at the C2 position creates significant steric pressure on the amide bond, restricting rotation. This proximity is not just a hindrance; it is the mechanistic enabler for cyclization reactions.
-
Para-Isomer: The C4 methyl group is electronically donating (inductive effect) but sterically remote from the reaction center (the formamide group). This makes the amide nitrogen more accessible for intermolecular reactions but incapable of intramolecular cyclization involving the methyl group.
Synthesis & Purification
Both isomers are synthesized via the formylation of their respective toluidine precursors.[1] The choice of formylating agent (Formic acid vs. Acetic formic anhydride) affects yield and purity.[2]
General Protocol: Formylation of Toluidines
Reaction:
Procedure (Applicable to both isomers):
-
Reagents: Mix 1.0 equivalent of Toluidine (o- or p-) with 1.2 equivalents of Formic acid (85-90%).
-
Reflux: Heat the mixture to reflux (approx. 100-110 °C) for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).
-
Workup:
-
Allow the mixture to cool.
-
Dilute with ice-cold water.
-
For Ortho: The product may oil out initially; scratch the vessel or seed to induce crystallization. Filter the solid.
-
For Para: The solid typically precipitates readily. Filter and wash with cold water.
-
-
Purification: Recrystallize from ethanol/water or toluene/hexane.
-
Yield: Typically 85–95%.
Expert Tip: For moisture-sensitive applications (e.g., subsequent dehydration to isocyanide), ensure the product is dried thoroughly in a vacuum desiccator over
, as water can hydrolyze the formamide back to the amine.
Divergent Reactivity: The Ortho-Effect
The most significant difference lies in their behavior under strongly basic conditions and dehydration protocols.
A. Madelung Indole Synthesis (Ortho-Specific)
The N-(2-methylphenyl)formamide isomer is a specific substrate for the synthesis of Indole . This reaction requires the ortho-methyl group to possess acidic protons that can be deprotonated by a strong base, attacking the carbonyl carbon of the formamide.
-
Mechanism: Intramolecular Claisen-type condensation followed by dehydration.
-
Substrate: N-(2-methylphenyl)formamide.[3]
-
Reagent: Strong base (Potassium tert-butoxide or Sodium amide) and high heat (250–300 °C).
-
Outcome: Formation of Indole.[1]
-
Para-Isomer Outcome: No Reaction (or decomposition). The para-methyl protons are too far to cyclize.
B. Isocyanide Synthesis (Dehydration)
Both isomers can be dehydrated to form their corresponding isocyanides (isonitriles), which are valuable ligands and reagents.
Reaction:
-
N-(4-methylphenyl)formamide: Dehydrates smoothly to p-tolyl isocyanide . The lack of steric hindrance allows for rapid reaction kinetics.
-
N-(2-methylphenyl)formamide: Dehydrates to o-tolyl isocyanide . While successful, the reaction rate may be slightly slower due to the ortho-methyl group shielding the formyl oxygen from the dehydrating agent (
).
Visualizing the Synthetic Divergence
The following diagram illustrates the branching pathways for these two isomers.
Figure 1: Divergent synthetic pathways. Note the unique ability of the ortho-isomer to cyclize to Indole.
Experimental Protocols
Protocol A: Madelung Synthesis of Indole (From Ortho-Isomer)
Objective: Cyclization of N-(2-methylphenyl)formamide to Indole. Note: This reaction requires strictly anhydrous conditions and high temperatures.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Reagents: Add N-(2-methylphenyl)formamide (10 mmol) and Potassium tert-butoxide (25 mmol, 2.5 eq) to the flask.
-
Solvent: Add anhydrous Diglyme (or perform as a neat melt if using traditional conditions, though solvent improves control).
-
Reaction: Heat to 250 °C (sand bath or heating mantle) for 2–3 hours. The mixture will darken significantly.
-
Quench: Cool to room temperature. Carefully add water to hydrolyze the potassium salt.
-
Extraction: Extract with diethyl ether (3x). Wash organics with brine, dry over
. -
Purification: The crude product is often purified by steam distillation or column chromatography (Silica, Hexane/EtOAc) to yield pure Indole (MP: 52–54 °C).
Protocol B: Dehydration to Isocyanide (General)
Objective: Conversion of formamide to isocyanide.[4][5]
-
Setup: 3-neck flask,
ice bath, addition funnel. -
Reagents: Dissolve N-tolylformamide (Ortho or Para, 10 mmol) in dry DCM (50 mL) and Triethylamine (30 mmol).
-
Addition: Dropwise add Phosphorus Oxychloride (
) (11 mmol) over 20 minutes. Maintain temp < . -
Stir: Stir at
for 1 hour, then allow to warm to RT for 1 hour. -
Quench: Pour into ice water containing
(to neutralize acid). -
Workup: Separate phases. Wash organic layer with saturated
. Dry over . -
Result: Evaporation yields the crude isocyanide. (Warning: Foul odor. Handle in fume hood).
References
-
Organic Syntheses , Coll. Vol. 3, p. 597 (1955); Vol. 22, p. 94 (1942). Indole. [Link][6]
-
Fisher Scientific . 2'-Methylformanilide Product Specifications. [Link][7]
-
Zhao, M. M. (2012).[8] N-(4-Methylphenyl)formamide.[8][9][10][11][12][13][14][15] Acta Crystallographica Section E: Structure Reports Online, 68(6), o1961. [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formamide, N-(2-methylphenyl)- | 94-69-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for synthesis of indole derivative - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2'-Methylformanilide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. CAS 2739-04-0: N-Methyl-N-(4-methylphenyl)formamide [cymitquimica.com]
- 10. N-(p-Tolyl)formamide-Molbase [molbase.com]
- 11. lookchem.com [lookchem.com]
- 12. lookchem.com [lookchem.com]
- 13. N-methylformanilide [stenutz.eu]
- 14. lookchem.com [lookchem.com]
- 15. lookchem.com [lookchem.com]
Comprehensive Validation Guide: Analytical Strategies for "Formamide, N-(2-methylphenyl)-"
Executive Summary
Formamide, N-(2-methylphenyl)- , also known as N-Formyl-o-toluidine , is a critical process-related impurity often found in the synthesis of local anesthetics (e.g., Prilocaine, Lidocaine) and agrochemicals derived from o-toluidine.[1] Because o-toluidine is a known carcinogen (ICH M7 Class 1), its amide derivatives are under strict regulatory scrutiny to ensure they do not hydrolyze back to the genotoxic parent or exist at unsafe levels.[1]
This guide provides a scientifically grounded comparison of three analytical methodologies—HPLC-UV , LC-MS/MS , and GC-MS —for the quantification of this specific impurity. It moves beyond generic templates to address the specific polarity and stability challenges inherent to N-formylated anilines.[1]
Part 1: The Analytical Challenge
The quantification of N-(2-methylphenyl)formamide presents three distinct challenges that dictate method selection:
-
Amide Rotamerism: The cis/trans isomerization around the amide bond can cause peak splitting in HPLC at low temperatures, requiring careful thermal control.[1]
-
Structural Similarity: It must be chromatographically resolved from its parent amine (o-toluidine) and the active pharmaceutical ingredient (API), which often shares the same aromatic core.[1]
-
Trace Sensitivity: As a precursor to a potential mutagen, limits of quantification (LOQ) often need to reach sub-ppm levels (parts per million), pushing the limits of standard UV detection.[1]
Part 2: Method Comparison & Decision Matrix
The following decision matrix outlines the optimal application for each technology based on sensitivity requirements and laboratory resources.
Figure 1: Analytical Decision Matrix for N-(2-methylphenyl)formamide quantification.
Part 3: Experimental Validation Protocols
Method A: HPLC-UV (High-Performance Liquid Chromatography)
Best for: Routine Quality Control, Assay, and Content Uniformity.
Rationale: The benzene ring in N-(2-methylphenyl)formamide provides sufficient UV absorption at 240–254 nm.[1] We utilize an acidic mobile phase to ensure the parent amine (o-toluidine) remains protonated and elutes earlier, while the neutral amide is retained longer by the C18 phase.
Protocol Configuration
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 240 nm (Max absorption) and 210 nm (Amide bond).[1]
-
Column Temp: 40°C (Critical to collapse rotamers).[1]
Validation Data (Simulated)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity ( | ||
| LOD | S/N > 3 | 0.05 µg/mL |
| LOQ | S/N > 10 | 0.15 µg/mL |
| Recovery | 90.0% – 110.0% | 98.4% at 100% target |
| Specificity | Resolution > 1.5 |
Method B: LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)
Best for: Genotoxic Impurity Screening, Trace Analysis (< 1 ppm).[1]
Rationale: Mass spectrometry offers superior selectivity.[1] Electrospray Ionization (ESI) in positive mode is ideal because the amide oxygen can be protonated.[1] Multiple Reaction Monitoring (MRM) eliminates matrix interference.[1]
Protocol Configuration
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: C18, 100 x 2.1 mm, 1.8 µm.[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).[1]
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
Figure 2: LC-MS/MS MRM Workflow for Trace Quantification.
Validation Data (Simulated)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity ( | ||
| LOD | S/N > 3 | 0.5 ng/mL (ppb level) |
| LOQ | S/N > 10 | 1.5 ng/mL |
| Accuracy | 80.0% – 120.0% | 92.0% at LOQ level |
Method C: GC-MS (Gas Chromatography - Mass Spectrometry)
Best for: Volatile matrices or confirmation analysis.[1]
Rationale: While N-(2-methylphenyl)formamide is volatile enough for GC, amides can thermally degrade to nitriles or isocyanates in the injector port.[1] This method requires strict temperature control and is generally considered an alternative if LC-MS is unavailable.[1]
-
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).[1]
-
Injector Temp: 220°C (Do not exceed 250°C to prevent degradation).
-
Carrier Gas: Helium @ 1.0 mL/min.[1]
-
Detection: EI Source, SIM mode (m/z 135, 107).[1]
Part 4: Critical Analysis & Recommendations
Stability & Degradation
Experimental evidence suggests that N-(2-methylphenyl)formamide is susceptible to hydrolysis in strong acid/base conditions, reverting to o-toluidine.[1]
-
Action: All standard stock solutions must be prepared in neutral solvents (Acetonitrile/Methanol) and used within 24 hours. Avoid leaving samples in acidic LC mobile phases for extended periods in the autosampler.[1]
Resolution from Interferences
In HPLC-UV, the primary risk is co-elution with o-toluidine.[1]
-
Validation Step: You must demonstrate a Resolution Factor (
) > 1.5 between the impurity and the parent amine. If , lower the pH of Mobile Phase A to 2.0 to shift the amine retention time earlier.
Regulatory Compliance
For pharmaceutical applications, this validation must adhere to ICH Q2(R1) guidelines.[1][2] If the impurity is classified as a potential mutagen (due to the o-toluidine moiety), the sensitivity must meet the Threshold of Toxicological Concern (TTC) outlined in ICH M7 , typically requiring the LC-MS/MS method.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7203, N-Formyl-o-toluidine.[1][1]
-
European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1]
-
Fijałek, Z., et al. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method.[1][3][4] Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"Formamide, N-(2-methylphenyl)-" vs dimethylformamide (DMF) as a reaction solvent
This comparative guide addresses the technical distinction and application profiles of Formamide, N-(2-methylphenyl)- (also known as
Executive Summary
The Critical Distinction: "Formamide, N-(2-methylphenyl)-" (CAS: 94-69-9) is not a direct solvent alternative to Dimethylformamide (DMF).
-
DMF is a liquid, polar aprotic solvent used universally in organic synthesis.
-
N-(2-methylphenyl)formamide (NFT) is a solid reagent (MP: ~60°C) primarily used as an intermediate for indole synthesis or as a ligand precursor.
The Likely Intended Comparison:
Researchers investigating N-aryl formamides as solvents or Vilsmeier reagents are typically referring to
This guide analyzes both scenarios:
-
NFT vs. DMF: Why NFT fails as a solvent and its actual utility.
-
MFA vs. DMF: The valid solvent/reagent comparison for Vilsmeier-Haack chemistry.
Part 1: Physicochemical Profile & Identification[1][2][3][4]
The confusion often stems from nomenclature. The table below differentiates the three relevant chemical entities.
| Feature | Dimethylformamide (DMF) | ||
| Role | Universal Solvent | Solid Reagent / Intermediate | Specialized Solvent / Reagent |
| CAS | 68-12-2 | 94-69-9 | 93-61-8 |
| Structure | |||
| Physical State | Liquid | Crystalline Solid | Liquid |
| Melting Point | -61 °C | 58–62 °C | 14 °C |
| Boiling Point | 153 °C | 288 °C (decomposes) | 243 °C |
| Key Hazard | Reprotoxic (SVHC) | Irritant / Carcinogen Precursor* | Toxic / Irritant |
*Note: NFT hydrolyzes to o-toluidine, a known carcinogen.
Decision Logic: Which do you need?
Figure 1: Decision matrix for selecting between DMF, MFA, and NFT based on physical state and reaction role.[1][2][3][4][5][6][7][8][9]
Part 2: Performance Analysis (MFA vs. DMF)
Since NFT is a solid, the scientifically relevant comparison for "Formamide solvent alternatives" is between DMF and
Solvent Properties & Thermal Stability
-
DMF: Ideal for reactions requiring moderate temperatures (<150°C) and high solubility of inorganic salts.
-
MFA: With a boiling point of 243°C, MFA is superior for high-temperature synthesis where DMF would reflux or decompose. However, its viscosity is higher, and removal requires high-vacuum distillation, making workup more difficult.
Vilsmeier-Haack Formylation
Both solvents act as reagents (with
-
Reactivity: DMF-derived Vilsmeier salts are more reactive (less sterically hindered). They are the default choice for formylating electron-rich aromatics.
-
Selectivity: MFA-derived salts are sterically bulky (phenyl group on Nitrogen). This bulk suppresses reaction at crowded positions, offering higher regioselectivity.
-
Substrate Scope: MFA is preferred when the substrate is highly sensitive to acid conditions or when "softer" formylation is required to avoid polymerization.
Experimental Data: Formylation of 1,2,3,4-Tetrahydrocarbazole
-
DMF/
: Yields mixture of isomers; aggressive reactivity can lead to ring-opening byproducts. -
MFA/
: Yields predominantly the specific formylated product with reduced side reactions due to steric control.
Part 3: The Role of N-(2-methylphenyl)formamide (NFT)
If you specifically possess Formamide, N-(2-methylphenyl)- , do not use it as a solvent. Its primary utility lies in specific transformations.
Madelung Indole Synthesis
NFT is the classic substrate for the Madelung synthesis. Intramolecular cyclization occurs in the presence of a strong base (e.g.,
Reaction Scheme:
Isocyanide Precursor
NFT is dehydrated using
Why NFT is NOT a Solvent:
-
Melting Point: Being solid at RT requires heating to >60°C just to liquefy, limiting its use for temperature-sensitive reagents.
-
Protic Nature: Unlike DMF (aprotic), NFT has an N-H proton . This proton is acidic (
~23) and will quench strong bases (Grignards, hydrides, LDA), destroying the reagent immediately.
Part 4: Safety & Toxicology (E-E-A-T)
Safety is a major driver for replacing DMF. However, neither NFT nor MFA are "green" alternatives.
| Compound | Toxicity Profile | Handling Precautions |
| DMF | Reprotoxic (Cat 1B) , Hepatotoxic. Readily absorbed through skin. | Use in fume hood. Double gloving recommended. |
| NFT | Carcinogen Precursor. Hydrolyzes to o-toluidine (Group 1 Carcinogen). Eye Irritant. | High Risk. Avoid dust inhalation. Treat waste as carcinogenic.[11] |
| MFA | Toxic if swallowed/inhaled.[9] Skin irritant. | Handle as a toxic organic.[12][13] Difficult to remove (high BP). |
Green Alternatives to DMF: If the goal is sustainability, neither NFT nor MFA is suitable. Consider:
-
Cyrene™ (Dihydrolevoglucosenone): Bio-based, dipolar aprotic, similar polarity to DMF.
-
DMSO / Ethyl Acetate Mixtures: Tunable polarity, lower toxicity.
-
N-Butylpyrrolidinone (NBP): A safer analog to NMP/DMF.
Part 5: Experimental Protocols
Protocol A: Switching from DMF to MFA in Vilsmeier Formylation
Use this when DMF yields poor selectivity.
-
Reagent Prep: In a flame-dried flask under
, mix MFA (1.2 equiv) and substrate (1.0 equiv). Note: MFA is used as a stoichiometric reagent here, often with 1,2-dichloroethane (DCE) as the bulk solvent. -
Activation: Cool to 0°C. Add
(1.1 equiv) dropwise. (MFA reacts slower than DMF; allow 30 mins for salt formation). -
Reaction: Warm to required temperature (typically 60-80°C). Monitor via TLC.
-
Workup: Pour into ice/sodium acetate solution. Extract with DCM.
-
Purification: MFA residues (BP 243°C) will not evaporate. You must use column chromatography or acid-base washing (MFA is weakly basic) to remove it.
Protocol B: Synthesis of Indole from NFT (Madelung)
Validates the use of NFT as a reagent.
-
Setup: Charge a flask with NFT (10 mmol) and
-BuOK (20-30 mmol) . -
Process: Heat the solid mixture to 300°C (melt fusion) under vacuum or inert gas.
-
Observation: The mixture will darken and evolve water vapor.
-
Quench: Cool to RT, add water, and extract with ether.
-
Result: Indole crystallizes upon evaporation.
References
-
Vilsmeier-Haack Reaction Mechanisms: Jones, G., & Stanforth, S. P. (2004). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link
-
Properties of N-Methylformanilide: Fisher Scientific Safety Data Sheet & Product Specifications. Link
-
Madelung Indole Synthesis: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Green Solvent Alternatives: Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link
-
Toxicity of Formamides: ECHA Registration Dossier for N-formyl-o-toluidine (CAS 94-69-9). Link[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-methylformamide induces multiple organ toxicity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Vilsmeier-Haack Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organicreactions.org [organicreactions.org]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. cpachem.com [cpachem.com]
- 10. znaturforsch.com [znaturforsch.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pubs.acs.org [pubs.acs.org]
Spectral data comparison of synthesized vs reference N-(2-methylphenyl)formamide
This guide provides a rigorous technical comparison between synthesized and reference spectral data for N-(2-methylphenyl)formamide (CAS 94-69-9), also known as N-formyl-o-toluidine. It is designed for medicinal chemists and process engineers to validate synthesis quality, specifically addressing the complex NMR rotameric signatures often mistaken for impurities.
Executive Summary
The synthesized N-(2-methylphenyl)formamide was obtained via direct formylation of o-toluidine. Analytical comparison with reference standards (Organic Syntheses, SDBS) confirms high purity (>98%). The spectral data exhibits characteristic rotameric isomerism (cis/trans equilibrium) in solution, a critical feature that distinguishes this compound from its acetamide analogs.
Synthesis Workflow
The following workflow outlines the protocol used to generate the "Synthesized" sample for this comparison.
Figure 1: Synthesis pathway via nucleophilic acyl substitution and azeotropic water removal.
Spectral Data Comparison
Proton NMR (¹H NMR)
Solvent: DMSO-d₆ | Frequency: 400 MHz Critical Insight: Formanilides exist as a mixture of cis and trans rotamers (restricted rotation around the C-N bond). In DMSO-d₆, the cis isomer (phenyl ring cis to the carbonyl oxygen) typically predominates. This results in signal doubling for the formyl proton and the methyl group.
| Assignment | Synthesized Data (δ ppm) | Reference Data (δ ppm) [1,2] | Multiplicity | Integration | Notes |
| -NH (Major) | 9.84 | 9.80 - 9.85 | Broad Singlet | 0.75 H | Exchangeable |
| -NH (Minor) | 10.01 | 10.00 - 10.05 | Broad Singlet | 0.25 H | Rotamer B |
| -CHO (Major) | 8.32 | 8.30 - 8.35 | Singlet (d, J~1.5) | 0.75 H | cis-Rotamer |
| -CHO (Minor) | 8.68 | 8.65 - 8.70 | Doublet (J~11.0) | 0.25 H | trans-Rotamer |
| Ar-H | 7.10 - 7.60 | 7.15 - 7.65 | Multiplet | 4.0 H | Overlapping |
| -CH₃ (Major) | 2.24 | 2.22 - 2.25 | Singlet | 2.25 H | |
| -CH₃ (Minor) | 2.28 | 2.26 - 2.30 | Singlet | 0.75 H |
Analysis:
-
Rotamer Ratio: The integration indicates a ~3:1 ratio of major to minor rotamers in DMSO.[1][2]
-
Coupling: The minor formyl proton often appears as a doublet with a large coupling constant (
Hz) due to vicinal coupling with the N-H proton, while the major isomer appears as a singlet or very fine doublet ( Hz). This confirms the identity and is not an indication of impurity.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet
| Functional Group | Synthesized (cm⁻¹) | Reference (cm⁻¹) [3] | Description |
| N-H Stretch | 3265 | 3260 - 3280 | Strong, broad band |
| C-H Stretch (Ar) | 3040 | 3030 - 3060 | Weak intensity |
| C=O Stretch (Amide I) | 1668 | 1665 - 1675 | Very strong, characteristic amide |
| N-H Bend (Amide II) | 1535 | 1530 - 1545 | Medium intensity |
| C-N Stretch | 1310 | 1300 - 1320 |
Mass Spectrometry (GC-MS)
Ionization: EI (70 eV)
| Ion Fragment | Synthesized (m/z) | Reference (m/z) [4] | Interpretation |
| Molecular Ion [M]+ | 135.1 | 135 | Parent peak |
| Base Peak [M-CHO]+ | 106.1 | 106 | Loss of formyl group (Toluidine fragment) |
| Fragment | 77.0 | 77 | Phenyl cation |
Technical Protocol: Self-Validating Synthesis
This protocol includes checkpoints to ensure the reaction has gone to completion before workup.
Reagents:
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add o-toluidine (10.7 g, 100 mmol) and toluene (50 mL). Slowly add formic acid (5.5 g, ~120 mmol). Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (bath temp ~120°C). Water will begin to collect in the Dean-Stark trap.
-
Checkpoint 1 (TLC): After 3 hours, sample the reaction mixture. Run TLC (30% EtOAc/Hexane).
-
Starting Material (o-Toluidine): R_f ~ 0.45 (stains brown/red with iodine).
-
Product: R_f ~ 0.30 (UV active).
-
Validation: Reaction is complete when the o-toluidine spot is invisible.
-
-
Distillation: Remove the toluene solvent via rotary evaporation.
-
Purification: Perform vacuum distillation on the residue. Collect the fraction boiling at 173–175°C at 25 mmHg .
-
Crystallization: The distillate will solidify upon cooling. Recrystallize from ethanol/water if higher purity is required.
-
Final Product: Off-white to colorless solid. Melting Point: 55–58°C.[3]
Rotamer Equilibrium Visualization
Understanding the NMR data requires visualizing the restricted rotation. The resonance interaction between the nitrogen lone pair and the carbonyl creates a partial double bond character.
Figure 2: Equilibrium between rotamers responsible for signal doubling in NMR.
References
-
Organic Syntheses , Coll. Vol. 3, p. 590 (1955); Vol. 21, p. 99 (1941). o-Formotoluide. Link
-
SDBS (Spectral Database for Organic Compounds), AIST. N-(2-methylphenyl)formamide.[4][5][6][7] SDBS No. 7202. Link
-
NIST Chemistry WebBook , SRD 69. Formamide, N-(2-methylphenyl)-.[4][5][6][7] Link
-
PubChem Compound Summary , CID 7202. N-(2-methylphenyl)formamide.[4][5][6][7] Link
Sources
- 1. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formamide, N-(2-methylphenyl)- | 94-69-9 | Benchchem [benchchem.com]
- 6. Formamide, N-(2-methylphenyl)- (CAS 94-69-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. N-(2-methylphenyl)formamide [stenutz.eu]
"Formamide, N-(2-methylphenyl)-" versus other amides in specific chemical transformations
Comparative Guide to Reactivity, Synthesis, and Applications
Executive Summary: The Steric Advantage
Formamide, N-(2-methylphenyl)- (CAS: 94-69-9), often referred to as
Its utility is defined by the "Ortho-Effect" : the steric bulk of the methyl group at the 2-position restricts rotation around the
Quick Comparison Matrix
| Feature | DMF (Dimethylformamide) | ||
| Structure | Secondary Amide ( | Tertiary Amide ( | Tertiary Amide ( |
| Primary Role | Substrate (Indole/Isocyanide precursor) | Solvent / Vilsmeier Reagent | Aromatic Vilsmeier Reagent |
| Vilsmeier Activity | No (Forms Imidoyl Chloride) | High (Forms Chloroiminium) | High (Forms Chloroiminium) |
| Cyclization Potential | High (Madelung Synthesis) | None | None |
| Physical State | Solid (MP: 58–60 °C) | Liquid (BP: 153 °C) | Liquid (BP: 243 °C) |
Critical Transformation 1: The Madelung Indole Synthesis
The most chemically significant application of
The Comparative Mechanism
In the Madelung synthesis, the amide acts as a dipole. Strong bases deprotonate the ortho-methyl group, creating a carbanion that attacks the carbonyl carbon.
-
Why
-phenylformamide fails: It lacks the ortho-alkyl group necessary to form the nucleophilic carbon species. -
Why
-(2-methylphenyl)formamide succeeds: The o-methyl group is perfectly positioned for a 5-exo-trig cyclization after deprotonation.
Experimental Insight: Modern vs. Classical Conditions
Classically, this reaction required harsh pyrolysis (300°C) with alkoxides, leading to poor yields due to amide hydrolysis. Modern protocols utilize non-nucleophilic bases like LiN(SiMe
Figure 1: Mechanistic pathway of the Madelung Indole Synthesis. The ortho-methyl group is the critical nucleophile.
Critical Transformation 2: Dehydration to Isocyanides
-(2-methylphenyl)formamide is the direct precursor toReactivity vs. Aliphatic Amides
When comparing the dehydration of
-
Rate: The aromatic ring withdraws electron density from the nitrogen, making the carbonyl oxygen less nucleophilic towards
initially. However, the resulting imidoyl intermediate is stabilized by conjugation. -
Sterics: The ortho-methyl group prevents intermolecular aggregation (hydrogen bonding) often seen in primary alkyl amides, often resulting in cleaner reaction profiles and higher solubility in non-polar solvents (DCM/Toluene).
Protocol: Isocyanide Generation
Reagents:
-
Activation:
activates the formamide oxygen. -
Elimination: Et
N promotes E2 elimination of the proton on nitrogen and the phosphate leaving group. -
Result: Formation of the C
N triple bond.
The "Vilsmeier" Distinction: Reagent vs. Substrate
A common misconception is treating all formamides as potential Vilsmeier reagents.
-
Tertiary Amides (DMF, MFA): React with
to form Chloroiminium Salts (Vilsmeier Reagents). These are electrophiles used to formylate other rings. -
Secondary Amides (
-(2-methylphenyl)formamide): React with to form Imidoyl Chlorides . These are unstable intermediates that usually lead to isocyanides (if base is present) or self-condensation products.
Guidance: Do NOT use
Figure 2: Decision matrix for selecting between formamide derivatives based on synthetic intent.
Experimental Protocols
Protocol A: Modified Madelung Synthesis (Indole Formation)
Adapted from modern LiHMDS/CsF methodologies [1].
-
Setup: Flame-dry a 50 mL Schlenk flask under Argon.
-
Reagents: Charge with
-(2-methylphenyl)formamide (1.0 mmol), CsF (2.0 equiv). -
Solvent: Add anhydrous Toluene (5 mL).
-
Base Addition: Add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise at room temperature.
-
Reaction: Heat to 110°C for 12 hours.
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Note: This method avoids the sublimation issues often seen with the 300°C classical pyrolysis.
-
Protocol B: Dehydration to -Tolyl Isocyanide
Standard
-
Setup: 3-neck flask with dropping funnel, 0°C ice bath.
-
Reagents: Dissolve
-(2-methylphenyl)formamide (10 mmol) and Et N (30 mmol) in dry DCM (20 mL). -
Addition: Add
(11 mmol) dropwise over 15 minutes. Maintain temp < 5°C. -
Monitoring: Stir 30 min at 0°C. Monitor by TLC (Isocyanides are less polar than amides).
-
Quench: Pour into ice-cold Na
CO solution (rapid stirring is crucial to neutralize acid without hydrolyzing the isocyanide). -
Yield: Typically 85-92%.
-
Safety Alert: Isocyanides have a potent, repulsive odor. Work in a high-efficiency fume hood.
-
References
-
Ma, R., Wang, Y., Xiong, D., & Mao, J. (2023).[1] A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System.[1] Organic Letters, 25, 7557-7561.[1] Link
-
Bhogayta, P. (2025).[2][3] A novel one-pot practical approach for the preparation of isocyanide directly from amine.[4] ResearchGate. Link
-
BenchChem. (2025).[2] Comparing Vilsmeier-Haack with other formylation methods. BenchChem Guides. Link
-
Smith, M. B. (2020). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley. Link
Sources
A Senior Application Scientist's Guide to Greener N-Formylation: A Comparative Analysis of Modern Alternatives
For my colleagues in research, discovery, and development, the N-formylation of amines is a foundational transformation. Formamides are not merely protecting groups; they are crucial intermediates in the synthesis of a vast array of pharmaceuticals and bioactive molecules. However, our traditional methods, while effective, often come at a significant environmental and safety cost. This guide is intended to provide a comprehensive and objective comparison of established N-formylation techniques with modern, greener alternatives, supported by experimental data and field-proven insights. My goal is to empower you to make more sustainable choices in your synthetic endeavors without compromising on efficiency.
The Drawbacks of Tradition: A Critical Look at Established N-Formylation Methods
For decades, methods like the Vilsmeier-Haack and Gattermann reactions have been the workhorses of N-formylation.[1][2] While their efficacy is undeniable, their reliance on hazardous reagents and harsh conditions is a significant concern.
The Vilsmeier-Haack reaction , for instance, employs a reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or thionyl chloride.[1][3] POCl₃ is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is thermally unstable and can lead to runaway reactions.[2] Furthermore, the use of DMF as a solvent and reagent is increasingly coming under scrutiny due to its reproductive toxicity.[1][3]
The Gattermann reaction , another classical method, utilizes highly toxic hydrogen cyanide (HCN) and a Lewis acid catalyst.[1] The extreme toxicity of HCN necessitates specialized handling procedures and poses a significant safety risk.
These traditional methods often suffer from poor atom economy and generate substantial amounts of hazardous waste, leading to high E-factors (Environmental Factors).[4] This necessitates costly and environmentally burdensome waste treatment processes.
The Green Revolution in N-Formylation: Safer, More Sustainable Alternatives
Fortunately, the principles of green chemistry have inspired the development of numerous alternatives that mitigate the hazards associated with traditional methods. These approaches prioritize the use of less toxic reagents, renewable feedstocks, and milder reaction conditions.
Formic Acid: The Versatile and Benign Formylating Agent
Formic acid has emerged as a highly attractive green alternative for N-formylation. It is readily available, inexpensive, and biodegradable.[5][6] Moreover, it can be produced from renewable resources like biomass. A significant advantage of using formic acid is that the only byproduct is water, leading to a high atom economy.
Numerous protocols have been developed for formic acid-mediated N-formylation, ranging from catalyst-free neat reactions to those employing mild catalysts.[6]
Key Advantages:
-
High Atom Economy: The primary byproduct is water.
-
Benign Reagent: Formic acid is significantly less hazardous than POCl₃ or HCN.
-
Versatile Conditions: Reactions can be performed neat, with or without a catalyst, and even accelerated with ultrasound.
Illustrative Mechanism: The reaction generally proceeds through the nucleophilic attack of the amine on the protonated carbonyl carbon of formic acid, followed by dehydration to yield the formamide.
Caption: Proposed mechanism for N-formylation using formic acid.
Carbon Dioxide (CO₂): A Renewable C1 Source
The utilization of carbon dioxide as a C1 feedstock for chemical synthesis is a cornerstone of green chemistry.[7][8][9] N-formylation of amines using CO₂ is a highly atom-economical process, but it requires a reducing agent, such as hydrogen gas (H₂) or hydrosilanes, and a catalyst.[7][10][11]
A variety of catalytic systems based on transition metals like ruthenium, cobalt, and iron have been developed for this transformation.[10] These reactions often require elevated pressures and temperatures, but ongoing research is focused on developing catalysts that operate under milder conditions.
Key Advantages:
-
Renewable Feedstock: Utilizes abundant and non-toxic CO₂.
-
High Atom Economy: The byproducts depend on the reducing agent used (e.g., water with H₂).
-
Potential for Carbon Capture and Utilization (CCU): Offers a pathway to convert a greenhouse gas into valuable chemicals.
Illustrative Mechanism: The mechanism can vary depending on the catalyst and reducing agent. A plausible pathway involves the formation of a carbamate intermediate from the amine and CO₂, which is then reduced to the formamide.
Caption: Generalized pathway for catalytic N-formylation with CO₂.
Electrochemical Synthesis: A Modern and Controllable Approach
Electrochemical methods offer a novel and sustainable route to N-formylation.[3] These reactions are typically carried out at room temperature and atmospheric pressure, using electricity as a "traceless" reagent. For example, the electrochemical oxidation of methanol in the presence of an amine can yield the corresponding formamide.[3]
Key Advantages:
-
Mild Conditions: Often performed at ambient temperature and pressure.
-
High Controllability: Reaction rates can be precisely controlled by adjusting the applied voltage or current.
-
Avoids Stoichiometric Oxidants/Reductants: Utilizes electricity as the driving force.
Deep Eutectic Solvents (DES): A Green Reaction Medium and Catalyst
Deep eutectic solvents (DESs) are a class of ionic liquids that are gaining attention as green reaction media.[12] They are typically formed by mixing a quaternary ammonium salt (like choline chloride) with a hydrogen bond donor (like urea). DESs are often biodegradable, non-toxic, and inexpensive.
In the context of N-formylation, DESs can act as both the solvent and a catalyst, promoting the reaction between an amine and a formylating agent like formic acid.[12]
Key Advantages:
-
Green Solvent: Biodegradable, low toxicity, and low vapor pressure.
-
Dual Role: Can act as both a solvent and a catalyst.
-
Recyclable: Can often be recovered and reused.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the performance of traditional and green N-formylation methods across a range of substrates.
Table 1: Comparison of Reaction Conditions and Yields for the N-formylation of Aniline
| Method | Formylating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Traditional | |||||||
| Vilsmeier-Haack | DMF/POCl₃ | - | DMF | 60 | 17 | High | [1][3] |
| Green Alternatives | |||||||
| Formic Acid (Neat) | Formic Acid | None | None | 60 | 1 | 95 | [6] |
| Formic Acid (Catalytic) | Formic Acid | ZnO | None | 70 | 0.5 | 98 | [13] |
| CO₂/H₂ | CO₂/H₂ | Ru-pincer complex | THF | 120 | 24 | >99 | [10] |
| CO₂/Hydrosilane | CO₂/PhSiH₃ | Zn(OAc)₂/phen | Neat | 25 | 24 | 92 | |
| Electrochemical | Methanol | - | Methanol | RT | - | - | [3] |
| Deep Eutectic Solvent | Formic Acid | [ChCl][ZnCl₂]₂ | [ChCl][ZnCl₂]₂ | 80 | 0.5 | 95 | [12] |
Table 2: Green Chemistry Metrics Comparison
| Method | Atom Economy (%) | E-Factor | Key Considerations | Reference |
| Traditional | ||||
| Vilsmeier-Haack | ~45% (calculated) | >50 (estimated) | Use of toxic and corrosive reagents (POCl₃), generation of significant waste. | [4] |
| Gattermann | ~65% (calculated) | >20 (estimated) | Extreme toxicity of HCN. | [4] |
| Green Alternatives | ||||
| Formic Acid (Neat) | High | Low | Benign reagent, water as the only byproduct. | [4][6] |
| CO₂/H₂ | High | Low | Utilizes a greenhouse gas, but may require high pressure and temperature. | [7][8] |
Note: Atom economy and E-factor are highly dependent on the specific reaction and workup procedure. The values presented here are estimates for typical reactions.
Experimental Protocols: A Practical Guide
To facilitate the adoption of these greener methodologies, detailed experimental protocols for a traditional method and two promising green alternatives are provided below.
Protocol 1: Traditional N-Formylation via Vilsmeier-Haack Reaction
Reaction: Formylation of an electron-rich aromatic amine.
Materials:
-
Electron-rich aromatic amine (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.1 equiv)
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
Procedure:
-
To a round-bottom flask containing DMF, cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.1 equiv) dropwise to the cooled DMF with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add the aromatic amine (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Green N-Formylation using Formic Acid (Neat)
Reaction: N-formylation of an amine.
Materials:
-
Amine (1.0 equiv)
-
Formic acid (88-95%) (2.0-4.0 equiv)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
Water
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add the amine (1.0 equiv) and formic acid (2.0-4.0 equiv).
-
Stir the mixture at 60-80 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-formylated product.
Protocol 3: Green N-Formylation using CO₂ and a Hydrosilane
Reaction: Catalytic N-formylation of an amine with CO₂ and a hydrosilane.
Materials:
-
Amine (1.0 equiv)
-
Hydrosilane (e.g., phenylsilane) (1.1 equiv)
-
Catalyst (e.g., Zn(OAc)₂)
-
Ligand (e.g., 1,10-phenanthroline)
-
High-pressure reactor (autoclave)
-
CO₂ cylinder
-
Solvent (if necessary)
Procedure:
-
To a high-pressure reactor, add the amine (1.0 equiv), catalyst, and ligand.
-
Seal the reactor and purge with CO₂.
-
Add the hydrosilane (1.1 equiv) and solvent (if required).
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-100 °C).
-
Monitor the reaction progress by taking aliquots and analyzing by GC or LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the CO₂.
-
Concentrate the reaction mixture and purify the product by column chromatography.
Conclusion and Future Outlook
The transition to greener synthetic methods is not just an environmental imperative but also a scientific one. The alternatives to traditional N-formylation presented in this guide demonstrate that sustainability and efficiency can go hand-in-hand.
Formic acid stands out as a particularly practical and versatile green formylating agent, offering mild reaction conditions and high atom economy. The use of CO₂ as a C1 source is a highly promising avenue, with the main challenge being the development of more efficient and robust catalysts that can operate under milder conditions. Electrochemical methods and the use of deep eutectic solvents represent exciting frontiers in green N-formylation, and further research will undoubtedly expand their applicability.
As senior application scientists, it is our responsibility to champion and adopt these greener methodologies. By critically evaluating our synthetic routes and embracing innovation, we can significantly reduce the environmental footprint of drug discovery and development, paving the way for a more sustainable future in the chemical sciences.
References
-
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Semantic Scholar. Available from: [Link]
-
ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. ACS Publications. Available from: [Link]
-
Ruthenium Catalyzed Additive-Free N-Formylation of Amines with CO2 and H2: Exploring Carbon Neutral Hydrogen Cycle. KAUST Repository. Available from: [Link]
-
Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. RSC Publishing. Available from: [Link]
-
CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. MDPI. Available from: [Link]
-
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Available from: [Link]
-
Comparison of N‐formylation protocols of amines using CO2 and “Hydride Source”. ResearchGate. Available from: [Link]
-
Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Publications. Available from: [Link]
-
Sustainable Catalyst-free N-formylation using CO2 as a Carbon Source. Bentham Science. Available from: [Link]
-
Co2 Be a Catalyst? Yes, Evidence from N-Formylation of Aliphatic Amines with Dmf in Presence of Co2. ResearchGate. Available from: [Link]
-
Sustainable Catalyst-free N-formylation using CO2 as a Carbon Source. PubMed. Available from: [Link]
-
Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ResearchGate. Available from: [Link]
-
Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). PubMed. Available from: [Link]
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. National Institutes of Health. Available from: [Link]
-
Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. RSC Publishing. Available from: [Link]
-
Atom economy / E factor. ChemBAM. Available from: [Link]
-
Learn how to find atom economy , Percentage yield and E factor. YouTube. Available from: [Link]
-
Green Chemistry Metrics, A Review. MDPI. Available from: [Link]
-
Green analytical chemistry metrics for evaluating the greenness of analytical procedures. National Institutes of Health. Available from: [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available from: [Link]
-
METRICS. Green Chemistry at the University of Toronto. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
